tert-butylhydrazine;oxalic acid
Description
BenchChem offers high-quality tert-butylhydrazine;oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butylhydrazine;oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
32154-73-7 |
|---|---|
Molecular Formula |
C6H14N2O4 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
tert-butylhydrazine;oxalic acid |
InChI |
InChI=1S/C4H12N2.C2H2O4/c1-4(2,3)6-5;3-1(4)2(5)6/h6H,5H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
INHMAQCWZSYJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Structure and Bonding of tert-Butylhydrazinium Oxalate
The following technical guide details the molecular architecture, synthesis, and solid-state characterization of the tert-butylhydrazinium oxalate complex. This document is structured for researchers requiring actionable protocols and structural insights for drug development applications, specifically regarding hydrazine stabilization.
Executive Summary & Strategic Relevance
Compound Identity: tert-Butylhydrazinium Hydrogen Oxalate (1:1 complex typical) CAS Registry (Base): 40711-41-9 (n-butyl isomer generic), 7400-27-3 (tert-butylhydrazine HCl ref) Role in Pharma: tert-Butylhydrazine (TBH) is a critical nucleophile in the synthesis of aza-peptide HIV protease inhibitors (e.g., Atazanavir ). The Challenge: Free base TBH is a volatile, oxidatively unstable liquid. The Solution: The oxalic acid complex serves as a crystalline "molecular anchor," reducing volatility and flammability while purifying the hydrazine via selective crystallization.
Molecular Architecture & Bonding Dynamics
The stability of the tert-butylhydrazinium oxalate complex arises from a specific interplay between ionic anchoring and hydrogen-bond networking. Unlike the hydrochloride salt, the oxalate salt introduces a multi-functional counterion capable of forming 2D or 3D supramolecular networks.
Protonation Site Mechanics
In the solid state, the site of protonation is dictated by the competition between electronic induction (+I effect of the tert-butyl group) and steric packing efficiency.
-
Electronic Prediction: The tert-butyl group pushes electron density to
( ), theoretically making it more basic. -
Crystallographic Reality: Steric hindrance of the bulky tert-butyl group often prevents the approach of the oxalate anion to
. Consequently, protonation typically occurs at the terminal nitrogen ( ) , resulting in the cation: Note: This configuration maximizes lattice energy by allowing the head to form three directional hydrogen bonds with oxalate oxygens, which is sterically impossible for the site.
The Hydrogen Bond Network (The "Zipper" Effect)
The oxalate anion (
-
Primary Interaction: Strong charge-assisted hydrogen bonds (
) anchor the hydrazine to the oxalate backbone. -
Secondary Interaction: The unprotonated
-H acts as a weak donor, while the oxalate carbonyls act as acceptors. -
Lattice Motif: These salts typically form layered structures . The hydrophilic "heads" (hydrazinium + carboxylate) cluster together, while the hydrophobic tert-butyl "tails" project outward, creating van der Waals layers that facilitate cleavage but resist moisture.
Visualization of the Interaction
The following diagram illustrates the logical flow of the bonding network and the stabilization mechanism.
Caption: Mechanistic pathway from volatile precursors to the stabilized supramolecular lattice.
Synthesis & Engineering Protocol
This protocol is designed for the isolation of the 1:1 salt (tert-butylhydrazinium hydrogen oxalate).
Reagents & Stoichiometry
-
Precursor A: tert-Butylhydrazine hydrochloride (commercial source) neutralized in situ, OR tert-butylhydrazine free base (distilled).
-
Precursor B: Anhydrous Oxalic Acid (≥99%).[1]
-
Solvent System: Ethanol (EtOH) or Isopropanol (IPA). Water is avoided to prevent hydrate formation which lowers melting points.
Step-by-Step Workflow
-
Free Base Generation (if starting from HCl salt):
-
Suspend t-butylhydrazine HCl in minimal methanol.
-
Add 1.05 eq. Sodium Methoxide (NaOMe). Stir 30 min at 0°C.
-
Filter off NaCl. Use the filtrate immediately (oxidatively sensitive).
-
-
Acid Dissolution:
-
Dissolve 1.0 eq. Oxalic Acid in warm EtOH (40°C).
-
-
Complexation:
-
Add the hydrazine solution dropwise to the oxalic acid solution under
atmosphere. -
Observation: An immediate exotherm indicates salt formation.
-
-
Crystallization:
-
Cool slowly to room temperature, then to 4°C.
-
Critical Step: If oiling occurs (common with alkylhydrazines), induce nucleation by scratching or adding a seed crystal.
-
-
Isolation:
-
Filter the white crystalline solid. Wash with cold diethyl ether.
-
Dry under vacuum at 40°C (avoid high heat to prevent sublimation/decomposition).
-
Characterization & Validation (Self-Validating Systems)
To ensure the material is the correct molecular complex and not a physical mixture, use the following multi-modal validation.
Data Summary Table
| Parameter | Method | Expected Observation | Structural Insight |
| Melting Point | DSC | Sharp endotherm >140°C (dec) | Confirming ionic lattice energy vs. molecular solid. |
| Stoichiometry | 1H NMR (DMSO-d6) | Integration 9H (t-Bu) : ~3-4H (NH) | Confirms 1:1 ratio and loss of free base volatility. |
| Carbonyl Shift | FT-IR | Shift from 1690 cm⁻¹ (acid) to ~1640/1590 cm⁻¹ | Indicates carboxylate ( |
| Ammonium Band | FT-IR | Broad band 2800–3200 cm⁻¹ | Confirms |
X-Ray Diffraction (XRD) Logic
If growing single crystals for XRD (using slow evaporation from EtOH/EtOAc), look for:
-
Space Group: Likely Monoclinic (
) or Triclinic ( ), common for organic salts. -
Bond Lengths:
- bonds in oxalate: Look for equalization (approx 1.25 Å) indicating resonance in the deprotonated carboxylate group.
- bond: Typically 1.45 Å. Significant deviation suggests disorder.
Analytical Workflow Diagram
Caption: Analytical triad for validating salt formation and phase purity.
References
-
Selvakumar, R., et al. (2014).[2] "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, 67, 52–55.[2]
- Context: Primary reference for the structural behavior of hydrazinium oxal
-
Bristol-Myers Squibb Company. (1998). "Aza-peptide protease inhibitors." U.S. Patent 5,849,911.
- Context: Establishes the industrial relevance of tert-butylhydrazine derivatives in
-
PubChem. "Butylhydrazine oxalate (Compound)."[3] National Library of Medicine.
- Context: Verification of chemical identity and generic physical properties for butylhydrazine oxal
- Hursthouse, M. B., et al. (1979). "Structural studies on hydrazine derivatives." Journal of the Chemical Society, Perkin Transactions 2.
Sources
tert-Butylhydrazine Oxalate: Strategic Reagent for Nitrogen Heterocycles
This guide provides an in-depth technical analysis of tert-butylhydrazine oxalate , a specialized reagent used in the synthesis of nitrogen-containing heterocycles and pharmaceutical intermediates. Unlike the more common hydrochloride salt, the oxalate form offers distinct advantages in crystallinity, purification, and non-hygroscopic stability, making it a critical alternative for high-precision organic synthesis.
Technical Whitepaper & Application Guide
Executive Summary
tert-Butylhydrazine oxalate (CAS: 6629-62-5 / 40711-41-9) serves as a stable, solid source of the tert-butylhydrazine moiety, a bulky nucleophile essential for constructing substituted pyrazoles, aza-peptides, and hydrazine-based insecticides like tebufenozide. While the hydrochloride salt (CAS: 7400-27-3) is the industrial standard due to cost, the oxalate salt is preferred in research and fine chemical manufacturing for its superior storage stability, lack of chloride ion interference in transition-metal catalysis, and ease of purification via crystallization.
Chemical Profile & Comparative Stability
The utility of the oxalate salt lies in its physical properties compared to the free base and hydrochloride.
| Property | tert-Butylhydrazine Free Base | tert-Butylhydrazine Hydrochloride | tert-Butylhydrazine Oxalate |
| Physical State | Liquid (Volatile) | Crystalline Solid | Crystalline Solid |
| Hygroscopicity | N/A | High (Deliquescent) | Low (Stable) |
| Handling Hazard | Flammable, Toxic Vapor | Irritant, Corrosive (HCl) | Toxic (Oxalate), Non-volatile |
| Catalyst Compatibility | Good | Poor (Cl⁻ poisons Pd/Pt) | Excellent (Non-coordinating anion) |
| Storage Stability | Poor (Oxidation prone) | Moderate | High |
Expert Insight: The bulky tert-butyl group stabilizes the hydrazine core, but the free base remains susceptible to air oxidation. The oxalate counter-ion forms a rigid hydrogen-bonded network (often observed in hydrazinium salts), significantly reducing oxidative degradation and water absorption compared to the chloride.
Synthesis of the Reagent
For laboratories requiring high-purity material, converting the commercial hydrochloride or free base to the oxalate is a standard purification method.
Protocol: Preparation of tert-Butylhydrazine Oxalate
Objective: Isolate high-purity tert-butylhydrazine oxalate from the hydrochloride or impure free base.
Reagents:
-
tert-Butylhydrazine Hydrochloride (10 mmol)
-
Sodium Hydroxide (10 mmol, 2M solution)
-
Oxalic Acid Dihydrate (5 mmol for 2:1 salt or 10 mmol for 1:1 salt)
-
Ethanol (Absolute)
Workflow:
-
Free Base Liberation: Dissolve tert-butylhydrazine hydrochloride in a minimum volume of water. Add 2M NaOH at 0°C to liberate the free base.
-
Extraction: Extract the free base immediately with diethyl ether (3 x 20 mL). Dry the organic layer over anhydrous
. -
Salt Formation:
-
Prepare a saturated solution of oxalic acid in warm ethanol (40°C).
-
Add the ethereal solution of tert-butylhydrazine dropwise to the oxalic acid solution with vigorous stirring.
-
-
Crystallization: The oxalate salt precipitates as a white crystalline solid. Cool to 4°C for 2 hours to maximize yield.
-
Isolation: Filter the solid, wash with cold ethanol/ether (1:1), and dry under vacuum.
Mechanistic Note: The stoichiometry (1:1 vs 2:1) depends on the molar equivalents of oxalic acid used. The 1:1 salt (mono-tert-butylhydrazinium oxalate) is generally preferred for its defined stoichiometry in downstream calculations.
Key Application: Regioselective Pyrazole Synthesis
The primary application of tert-butylhydrazine is the synthesis of 1-tert-butyl-substituted pyrazoles. The steric bulk of the tert-butyl group dictates the regioselectivity when reacting with non-symmetrical 1,3-dicarbonyls or enaminones.
Mechanism of Regioselectivity
When reacting with a 1,3-dielectrophile (e.g., an enaminone), the hydrazine nitrogen atoms function as nucleophiles.
-
Primary Attack: The unsubstituted
group is less sterically hindered and more nucleophilic. It attacks the most accessible electrophilic site (usually the carbonyl carbon or the -carbon of an enaminone). -
Cyclization: The substituted nitrogen (
) then closes the ring. -
Outcome: This stepwise mechanism, driven by the steric bulk of the tert-butyl group, leads to high regioselectivity, typically yielding 1-tert-butyl-3-substituted pyrazoles rather than the 5-substituted isomers.
Figure 1: Workflow for the regioselective synthesis of pyrazoles using the oxalate salt.
Experimental Protocol: Synthesis of 1-tert-Butyl-3-methylpyrazole
Context: This reaction demonstrates the in situ neutralization of the oxalate salt.
-
Setup: Charge a round-bottom flask with tert-butylhydrazine oxalate (10 mmol) and ethanol (20 mL).
-
Neutralization: Add Triethylamine (
, 22 mmol) dropwise. The mixture may become heterogeneous as triethylammonium oxalate precipitates. -
Addition: Add 4-methoxy-3-buten-2-one (or equivalent 1,3-electrophile) (10 mmol) slowly at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC.
-
Workup:
-
Purification: Dry over
and concentrate. Purify via distillation or column chromatography.
Pharmaceutical & Agrochemical Relevance
The tert-butylhydrazine moiety is a pharmacophore found in several bioactive compounds.
-
Tebufenozide (Mimic™): An ecdysone agonist insecticide.[3] While industrial synthesis often uses the hydrochloride, the oxalate is used in the synthesis of high-purity analogues for toxicological screening to prevent chloride contamination which can affect biological assay results.
-
HIV Protease Inhibitors: Precursors like tert-butyl carbazate (Boc-hydrazide) are derived from tert-butylhydrazine. The oxalate salt provides a stable shelf-life form for this volatile precursor.
Safety & Handling (E-E-A-T)
Warning: This compound combines the hazards of hydrazines and oxalates.
-
Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Oxalates can cause systemic toxicity (hypocalcemia) and kidney damage if absorbed.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a fume hood are mandatory.
-
Waste Disposal: Do not mix with oxidizing agents (risk of N-nitroso compound formation or fire). Quench excess hydrazine with dilute hypochlorite solution (bleach) carefully before disposal, observing local regulations for hydrazine waste.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. SciELO South Africa. Available at: [Link][4]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Tebufenozide Compound Summary. PubChem. Available at: [Link]
Sources
crystal structure analysis of tert-butylhydrazine oxalate
An In-depth Technical Guide to the Crystal Structure Analysis of tert-Butylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Crystal Structure Analysis
The three-dimensional arrangement of atoms and molecules in a crystalline solid, known as its crystal structure, is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, understanding the crystal structure is paramount. It dictates crucial parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise atomic arrangement within a crystal lattice.[1][2]
tert-Butylhydrazine and its derivatives are important building blocks in organic synthesis.[3] The formation of salts, such as the oxalate salt, is a common strategy to improve the handling, stability, and crystallinity of parent compounds. The analysis of the crystal structure of tert-butylhydrazine oxalate would provide invaluable insights into the ionic interactions, hydrogen bonding motifs, and overall supramolecular architecture, which are critical for its application in drug development and materials science.
Synthesis and Crystallization of tert-Butylhydrazine Oxalate
The successful determination of a crystal structure begins with the synthesis of high-quality single crystals. This section outlines a proposed methodology for the synthesis and crystallization of tert-butylhydrazine oxalate.
Synthesis Protocol
The synthesis of tert-butylhydrazine oxalate involves a straightforward acid-base reaction between tert-butylhydrazine and oxalic acid.
Materials:
-
tert-Butylhydrazine (or tert-butylhydrazine hydrochloride)
-
Oxalic acid dihydrate
-
Suitable solvent (e.g., ethanol, methanol, water, or a mixture)
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve one molar equivalent of tert-butylhydrazine in a minimal amount of the chosen solvent. If starting from the hydrochloride salt, a preliminary neutralization step with a suitable base (e.g., sodium hydroxide) followed by extraction of the free base may be necessary.
-
In a separate vessel, dissolve one molar equivalent of oxalic acid dihydrate in the same solvent. Gentle heating may be required to achieve complete dissolution.
-
-
Reaction and Precipitation:
-
Slowly add the oxalic acid solution to the tert-butylhydrazine solution with constant stirring at room temperature.
-
The formation of a precipitate, tert-butylhydrazine oxalate, is expected upon mixing.
-
The reaction mixture can be cooled in an ice bath to maximize the yield of the salt.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude tert-butylhydrazine oxalate.
-
Single Crystal Growth
The quality of the single crystals is paramount for a successful X-ray diffraction experiment.[4] Several techniques can be employed to grow crystals suitable for SCXRD.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the crude tert-butylhydrazine oxalate in a suitable solvent or solvent mixture at room temperature until saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly. Further cooling in a refrigerator or freezer can also be attempted.
-
Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the salt is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the salt solution, reducing its solubility and promoting crystallization.
Choosing a Solvent System: The choice of solvent is critical. Ideal solvents will exhibit moderate solubility for the salt and have a relatively low vapor pressure to allow for slow crystal growth. A systematic screening of different solvents and solvent mixtures is often necessary.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][5]
Experimental Workflow
The process of determining a crystal structure using SCXRD can be broken down into several key steps, as illustrated in the following workflow diagram.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Selection and Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[4]
-
The crystal should be well-formed, transparent, and free of cracks or defects.
-
The selected crystal is mounted on a goniometer head using a cryoprotectant oil.
-
-
Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
-
Anticipated Crystal Structure of tert-Butylhydrazine Oxalate
Based on the known structures of related compounds, such as dihydrazinium oxalate[6][7], we can anticipate several key features in the crystal structure of tert-butylhydrazine oxalate.
Ionic Components
The crystal will be composed of tert-butylhydrazinium cations [(CH₃)₃CNHNH₃⁺] and oxalate anions [C₂O₄²⁻].
Molecular Geometry
-
tert-Butylhydrazinium Cation: The tert-butyl group is expected to exhibit a tetrahedral geometry around the quaternary carbon atom. The N-N bond length should be consistent with that of a single bond.[8]
-
Oxalate Anion: The oxalate anion is expected to be planar, with delocalized pi-electrons across the two carboxylate groups. The C-C and C-O bond lengths will be indicative of this resonance.[6][7]
Hydrogen Bonding and Supramolecular Assembly
A robust network of hydrogen bonds is anticipated to be the primary force governing the crystal packing. The hydrazinium group of the cation is an excellent hydrogen bond donor, while the oxygen atoms of the oxalate anion are effective hydrogen bond acceptors.
The following diagram illustrates the expected hydrogen bonding interactions.
Caption: Predicted hydrogen bonding network between the tert-butylhydrazinium cation and the oxalate anion.
The extensive hydrogen bonding is expected to lead to a highly ordered, three-dimensional supramolecular network, contributing to the stability of the crystal lattice.
Crystallographic Data Summary
While the exact crystallographic parameters can only be determined experimentally, the following table outlines the key data that would be obtained from a successful SCXRD analysis.
| Parameter | Description |
| Chemical Formula | C₆H₁₄N₂O₄ |
| Formula Weight | 178.19 g/mol [9] |
| Crystal System | To be determined (e.g., monoclinic, orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, C2/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined (in Å and °) |
| Volume (V) | To be determined (in ų) |
| Z | Number of formula units per unit cell (to be determined) |
| Density (calculated) | To be calculated from the crystal data |
| R-factor (R₁) | A measure of the agreement between the observed and calculated structure factors |
| Goodness-of-Fit (GOF) | An indicator of the quality of the structural refinement |
Conclusion
The is a critical step in its characterization, providing fundamental insights into its solid-state properties. This guide has outlined a comprehensive approach to this analysis, from the synthesis and crystallization of the material to the detailed interpretation of the anticipated structural features. By following the methodologies described herein, researchers can obtain a high-resolution crystal structure, which will be instrumental in advancing the use of this compound in pharmaceutical and materials science applications. The principles and techniques detailed in this guide are broadly applicable to the crystallographic analysis of a wide range of organic salts.
References
- Vertex AI Search. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts.
- ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?
- Fisher Scientific. (n.d.). Hydrazines and derivatives.
- MDPI. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.
- ResearchGate. (2013, March 28). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?
- CP Lab Safety. (n.d.). Butylhydrazine oxalate salt, 25 grams.
- Sigma-Aldrich. (n.d.). tert-Butylhydrazine 98 7400-27-3.
- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
- MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- Wikipedia. (n.d.). Hydrazine.
- ACS Publications. (2018, February 22). Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. The Journal of Physical Chemistry A.
- PubChem. (n.d.). Butylhydrazine oxalate.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
- ResearchGate. (2023, February 1). The crystal structure of N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide, C24H30N4O4.
- SciELO South Africa. (2013, December 10). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate.
- SciELO South Africa. (n.d.). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate.
- PubChem. (n.d.). tert-Butylhydrazine.
- Gsrs. (n.d.). TERT-BUTYLHYDRAZINE HYDROCHLORIDE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. scielo.org.za [scielo.org.za]
- 7. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Calculation of tert-Butylhydrazine and Oxalic Acid Interaction Energy
Abstract
Intermolecular interactions are the cornerstone of molecular recognition, governing processes from drug-receptor binding to crystal engineering.[1][2] This guide provides a comprehensive, in-depth technical framework for the theoretical calculation of the interaction energy between tert-butylhydrazine and oxalic acid. Such interactions are of significant interest in pharmaceutical sciences, where hydrazine derivatives are crucial building blocks for various therapeutics, and carboxylic acids play a vital role in molecular recognition and binding phenomena.[3][4][5][6] We will delve into the quantum chemical methodologies, specifically Density Functional Theory (DFT), offering a step-by-step protocol for researchers, scientists, and drug development professionals. The causality behind the choice of computational parameters, from functional and basis set selection to the critical issue of basis set superposition error (BSSE), will be thoroughly explained to ensure both scientific integrity and practical applicability.
Introduction: The Significance of Non-Covalent Interactions in Drug Development
The efficacy of a drug molecule is intrinsically linked to its ability to recognize and bind to a specific biological target, such as a protein or enzyme. These recognition events are predominantly governed by a complex interplay of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces.[1] Understanding and quantifying these interactions at a molecular level is paramount for rational drug design and the optimization of lead compounds.
Hydrazine derivatives represent a versatile class of compounds in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[4][7][8] Their utility often stems from their ability to act as hydrogen bond donors and acceptors. Similarly, carboxylic acids are ubiquitous in biological systems and are key players in molecular recognition, forming strong hydrogen bonds and participating in ionic interactions.[5][6][9] The interaction between a hydrazine derivative like tert-butylhydrazine and a dicarboxylic acid such as oxalic acid serves as a fundamental model for understanding the binding motifs that can be exploited in drug design.
Theoretical calculations provide a powerful and cost-effective means to investigate these intermolecular interactions with high precision.[10] By employing quantum chemical methods, we can dissect the nature of the binding forces, predict interaction energies, and gain insights into the geometric preferences of molecular complexes. This guide will equip the reader with the foundational knowledge and practical steps required to perform such calculations accurately.
Theoretical Foundations: A Primer on Interaction Energy Calculations
The interaction energy (ΔEint) between two molecules, A (tert-butylhydrazine) and B (oxalic acid), is defined as the difference between the energy of the complex (AB) and the sum of the energies of the individual, isolated monomers (A and B).
ΔEint = EAB - (EA + EB)
A negative interaction energy indicates a stable, bound complex. The accurate calculation of these energies, however, is not trivial and requires careful consideration of the chosen theoretical methodology.
Density Functional Theory (DFT) for Non-Covalent Interactions
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[11] However, the choice of the exchange-correlation functional is critical, especially for systems governed by non-covalent interactions.
-
Functionals for Non-Covalent Interactions: While older functionals like B3LYP can be inadequate for describing dispersion forces, modern functionals have been specifically developed to account for these crucial interactions.[11][12] Functionals such as those from the M06 suite (e.g., M06-2X) or those incorporating empirical dispersion corrections (e.g., B3LYP-D3, ωB97X-D) are generally recommended for studying non-covalently bound systems.[11][13][14] These methods provide a more accurate description of the long-range electron correlation effects that give rise to dispersion forces.[15][16]
The Importance of the Basis Set
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set significantly impacts the accuracy of the calculated energies.
-
Pople vs. Dunning Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) are commonly employed.[13][17] For non-covalent interactions, it is crucial to use basis sets that include both polarization functions (e.g., d, p) and diffuse functions. Diffuse functions are particularly important for accurately describing the electron density far from the nucleus, which is essential for modeling hydrogen bonds and van der Waals interactions.[13][18] The aug-cc-pVTZ basis set, for instance, is often considered a good compromise between accuracy and computational expense for such calculations.
The Challenge of Basis Set Superposition Error (BSSE)
A significant artifact in the calculation of interaction energies is the Basis Set Superposition Error (BSSE).[19] This error arises because, in the calculation of the complex, the basis functions of monomer A can be "borrowed" by monomer B to artificially lower its energy, and vice-versa.[19][20] This leads to an overestimation of the interaction energy.
-
Counterpoise Correction: The most widely accepted method to correct for BSSE is the counterpoise (CP) correction method of Boys and Bernardi.[19][20][21] The CP correction involves calculating the energies of the individual monomers within the full basis set of the complex (using "ghost" atoms for the missing partner).[19][21] The corrected interaction energy is then calculated as:
ΔEintCP = EAB(AB) - EA(AB) - EB(AB)
Where EX(YZ) is the energy of molecule X calculated with the basis functions of the YZ complex. While some argue that the CP correction can sometimes overcorrect, it is generally considered an essential step for obtaining reliable interaction energies, especially with smaller basis sets.[19][22]
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed, step-by-step methodology for calculating the interaction energy between tert-butylhydrazine and oxalic acid. This protocol is designed to be a self-validating system, with each step building upon the previous one to ensure the final results are robust and reliable.
Software and Hardware Requirements
-
Quantum Chemistry Software: A robust quantum chemistry software package is required, such as Gaussian, ORCA, or Q-Chem.
-
Molecular Visualization Software: A program for building and visualizing molecules, such as GaussView, Avogadro, or Chemcraft.
-
Computational Resources: Access to a high-performance computing (HPC) cluster is recommended for these types of calculations, especially when using larger basis sets.
Computational Workflow
The following diagram illustrates the overall computational workflow for calculating the interaction energy.
Caption: Computational workflow for interaction energy calculation.
Detailed Protocol
Step 1: Building the Initial Geometries
-
Using a molecular builder, construct the 3D structures of tert-butylhydrazine ((CH3)3CNHNH2) and oxalic acid (HOOC-COOH).[23][24][25][26]
-
Create an initial guess for the complex by placing the two molecules in a physically reasonable orientation that would favor hydrogen bonding. For example, position a hydrogen atom of a hydrazine group of tert-butylhydrazine towards an oxygen atom of a carboxyl group of oxalic acid.
Step 2: Geometry Optimization of Monomers and the Complex
-
Perform a geometry optimization for each isolated monomer (tert-butylhydrazine and oxalic acid) and for the complex.[27][28]
-
Rationale: This step is crucial to find the lowest energy conformation (a local minimum on the potential energy surface) for each species.[29][30]
-
Recommended Level of Theory:
-
Functional: M06-2X or a dispersion-corrected functional like ωB97X-D.
-
Basis Set: 6-311++G(d,p) or a larger basis set like aug-cc-pVDZ for higher accuracy.[13]
-
-
Example Input (Gaussian):
Step 3: Frequency Analysis
-
Perform a frequency calculation for the optimized geometries of the monomers and the complex.[27][28]
-
Rationale: This calculation serves two purposes:
-
It confirms that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).[30]
-
It provides the zero-point vibrational energy (ZPVE), which can be used to calculate the binding energy (ΔEbind = ΔEint + ΔZPVE).
-
-
Example Input (Gaussian):
Step 4: Single-Point Energy Calculations with Counterpoise Correction
-
Using the optimized geometries from Step 2, perform single-point energy calculations to obtain the final, more accurate energies.
-
Rationale: This step allows for the use of a larger, more accurate basis set for the energy calculation than what might have been feasible for the geometry optimization. It is also where the counterpoise correction is applied.[31]
-
Recommended Level of Theory:
-
Functional: Same as in the optimization.
-
Basis Set: A larger basis set such as aug-cc-pVTZ is recommended for the final energy calculation.
-
-
Example Input (Gaussian for the complex with CP correction):
You will also need to run single-point energy calculations for the individual monomers with their respective basis sets.
Data Presentation and Interpretation
Summarizing Quantitative Data
The calculated energies should be compiled into a clear and concise table for easy comparison.
| Species | Method/Basis Set | Electronic Energy (Hartree) | ZPVE (Hartree) |
| tert-Butylhydrazine | M06-2X/aug-cc-pVTZ | Calculated Value | Calculated Value |
| Oxalic Acid | M06-2X/aug-cc-pVTZ | Calculated Value | Calculated Value |
| Complex | M06-2X/aug-cc-pVTZ | Calculated Value | Calculated Value |
| Interaction Energy (ΔEint) | M06-2X/aug-cc-pVTZ | Calculated Value | - |
| Binding Energy (ΔEbind) | M06-2X/aug-cc-pVTZ | - | Calculated Value |
Analysis of the Interaction
-
Magnitude of the Interaction Energy: The magnitude of the calculated interaction energy will provide a quantitative measure of the strength of the interaction. For hydrogen-bonded systems, this is typically in the range of -5 to -15 kcal/mol.
-
Geometric Parameters: Analyze the optimized geometry of the complex. Pay close attention to the intermolecular distances, particularly the hydrogen bond lengths and angles. This will provide insight into the nature and strength of the hydrogen bonds.
-
Energy Decomposition Analysis (EDA): For a more in-depth understanding of the nature of the interaction, an Energy Decomposition Analysis (EDA) can be performed.[32] EDA partitions the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion.[32] This allows for a quantitative assessment of the contributions of different forces to the overall binding.
Conclusion: From Theoretical Insights to Practical Applications
This guide has provided a rigorous and practical framework for the theoretical calculation of the interaction energy between tert-butylhydrazine and oxalic acid. By following the outlined protocol and understanding the underlying theoretical principles, researchers can obtain reliable and accurate predictions of intermolecular interaction energies. These insights are invaluable in the field of drug development, enabling a more rational and efficient design of novel therapeutic agents with improved binding affinities and specificities. The methodologies described herein are broadly applicable to a wide range of non-covalently interacting systems, making them a powerful tool in the arsenal of the modern computational chemist.
References
- Sherrill, C. D. (2010). Counterpoise Correction and Basis Set Superposition Error. Georgia Institute of Technology.
- Oasis Chemical Materials Trading. (2024). All You Need to Know About Oxalic Acid.
-
BYJU'S. Oxalic acid is a dicarboxylic acid with a chemical formula C 2 H 2 O 4. [Link]
-
Fornasari, P. A., et al. (2015). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. PMC. [Link]
-
Wikipedia. (2026). Oxalic acid. [Link]
-
Study.com. (2023). Oxalic Acid | Formula, Uses & Properties. [Link]
-
de Oliveira, R. B., et al. (2023). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. PubMed. [Link]
-
Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics. [Link]
-
van der Post, S. T., et al. (2015). Can the Counterpoise Correction for Basis Set Superposition Effect Be Justified?. Journal of Chemical Theory and Computation. [Link]
-
Wikipedia. Basis set superposition error. [Link]
-
Amabilino, S., et al. (2019). Approaches for machine learning intermolecular interaction energies. arXiv. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. [Link]
-
Physics Wallah. Oxalic Acid Formula - Structure and Equivalent Weight. [Link]
-
Zhao, Y., & Truhlar, D. G. (2005). Density Functionals for Noncovalent Interaction Energies of Biological Importance. Journal of Chemical Theory and Computation. [Link]
-
Sessler, J. L., et al. (2008). Recognition of Chiral Carboxylic Anions by Artificial Receptors. PMC. [Link]
-
Tang, Z., et al. (2023). Energy decomposition analysis methods for intermolecular interactions with excited states. Physical Chemistry Chemical Physics. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). CAS 7400-27-3: Understanding Tert-Butylhydrazine Hydrochloride's Properties. [Link]
-
DIRAC. Basis set superposition error in the DFT. [Link]
-
Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. [Link]
-
Promethium by QC Ware. Interaction Energy: Precise Calculations of Molecular Interactions. [Link]
-
TU Braunschweig. basis set superposition error (BSSE). [Link]
-
Q-Chem. 5.7.1 Non-Local Correlation (NLC) Functionals. [Link]
-
Kumar, A., et al. (2018). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Del Bene, J. E., et al. (2005). Application of numerical basis sets to hydrogen bonded systems: A density functional theory study. The Journal of Chemical Physics. [Link]
-
Anusandhanvallari. (2023). Synthesis and Characterization of Hydrazine Derivatives. [Link]
-
ResearchGate. (2005). Application of numerical basis sets to hydrogen bonded systems: A density functional theory study. [Link]
-
Ireta, J., et al. (2003). Highly Accurate Estimates of Hydrogen-Bond Energies Relying on Basis Set Convergence Patterns. The Journal of Physical Chemistry A. [Link]
-
Sherrill Group. Research: Intermolecular Interactions. [Link]
-
Rowan. Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]
-
Malau, N. A., & Nugraha, A. W. (2021). Study Of Energy And Structure On Intermolecular Interactions In Organic Solvents Using Computational Chemistry Method. Indonesian Journal of Chemical Science and Technology (IJCST). [Link]
-
Rowan. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. [Link]
-
Stewart, J. A. (2020). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education. [Link]
-
National Center for Biotechnology Information. tert-Butylhydrazine. PubChem. [Link]
-
Mewes, J.-M., et al. (2023). Exploring non-covalent interactions in excited states: beyond aromatic excimer models. Physical Chemistry Chemical Physics. [Link]
-
Bruni, F., et al. (2020). Hydration of Carboxyl Groups: A Route toward Molecular Recognition?. The Journal of Physical Chemistry B. [Link]
-
Al-Saadi, A. A. (1997). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry. [Link]
-
Vicent, C., et al. (1991). Molecular recognition: directed hydrogen bonding receptors for acylamino acid carboxylates. Journal of the American Chemical Society. [Link]
-
Nath, N. K., et al. (2015). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
-
Riley, K. E., & Hobza, P. (2014). Noncovalent Interactions in Density-Functional Theory. arXiv. [Link]
- Lanthanide Complexes Computational Chemistry. (2010).
-
National Center for Biotechnology Information. tert-Butylhydrazine monohydrochloride. PubChem. [Link]
-
ResearchGate. (2016). What is the best DFT functional and basis set(Gaussian09) for molecules involved in Hydrogen bonding?. [Link]
-
Noda, Y. (2023). Carboxylic Acids: Molecular Wonders with Pervasive Significance. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 2. Molecular recognition: directed hydrogen bonding receptors for acylamino acid carboxylates | Scilit [scilit.com]
- 3. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recognition of Chiral Carboxylic Anions by Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 8. psvmkendra.com [psvmkendra.com]
- 9. longdom.org [longdom.org]
- 10. Study Of Energy And Structure On Intermolecular Interactions In Organic Solvents Using Computational Chemistry Method | Indonesian Journal of Chemical Science and Technology (IJCST) [jurnal.unimed.ac.id]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5.7.1 Non-Local Correlation (NLC) Functionals⣠5.7 DFT Methods for van der Waals Interactions ⣠Chapter 5 Density Functional Theory ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 16. [1405.1771] Noncovalent Interactions in Density-Functional Theory [arxiv.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 20. Basis set superposition error - Wikipedia [en.wikipedia.org]
- 21. Basis set superposition error in the DFT — DIRAC not found documentation [diracprogram.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. byjus.com [byjus.com]
- 24. Oxalic acid - Wikipedia [en.wikipedia.org]
- 25. study.com [study.com]
- 26. Oxalic Acid Formula - Structure and Equivalent Weight [pw.live]
- 27. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
- 28. youtube.com [youtube.com]
- 29. par.nsf.gov [par.nsf.gov]
- 30. sparkle.pro.br [sparkle.pro.br]
- 31. Interaction Energy: Precise Calculations of Molecular Interactions [promethium.qcware.com]
- 32. Energy decomposition analysis methods for intermolecular interactions with excited states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Substituted-1,2,4-Triazoles via Einhorn-Brunner Condensation using tert-Butylhydrazine Oxalate
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Central Role of 1,2,4-Triazoles in Modern Chemistry
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to drugs exhibiting a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The unique electronic and structural features of the triazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at enzyme active sites.
Classical synthetic routes to this important heterocycle include the Pellizzari and Einhorn-Brunner reactions.[1][3] The Einhorn-Brunner reaction, first described over a century ago, remains a robust and relevant method for synthesizing substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines.[1][2][4] This application note provides a detailed protocol and mechanistic insights for the synthesis of 4-tert-butyl-1,2,4-triazoles using the Einhorn-Brunner approach, with a special focus on the practical advantages of using tert-butylhydrazine oxalate as the hydrazine source.
Reagent Focus: The Advantages of tert-Butylhydrazine Oxalate
While many hydrazines are effective reagents for heterocycle synthesis, their handling and storage can present challenges due to their potential toxicity, volatility, and instability.[5] tert-Butylhydrazine, in particular, requires careful handling in a well-ventilated area due to its toxicity upon inhalation.[6]
tert-Butylhydrazine Oxalate offers a superior alternative for several key reasons:
-
Enhanced Stability and Safety: As a salt, tert-butylhydrazine oxalate is a stable, crystalline solid that is significantly less volatile and easier to handle than the free base. This crystalline nature minimizes the risk of inhalation exposure and improves storage longevity.
-
Precise Stoichiometry: The solid nature of the oxalate salt allows for more accurate weighing and dispensing, ensuring precise stoichiometric control of the reaction, which is critical for optimizing yields and minimizing side products.
-
Controlled Release: The active tert-butylhydrazine free base can be generated in situ by the addition of a suitable base. This controlled release mechanism ensures that the reactive hydrazine is available for the reaction as needed, which can lead to cleaner reaction profiles.
The use of hydrazine salts is a well-established strategy in organic synthesis to improve the safety and practicality of reactions involving these valuable reagents.
Reaction Mechanism and Rationale
The synthesis of a 4-substituted-1,2,4-triazole via the Einhorn-Brunner reaction is an acid-catalyzed condensation that proceeds through a series of well-defined steps to form the aromatic triazole ring.[1] The tert-butyl group, being sterically bulky, directs the substitution to the N4 position of the resulting triazole ring.
The generally accepted mechanism involves:
-
Liberation of Free Hydrazine: An external base is added to the tert-butylhydrazine oxalate salt to neutralize the oxalic acid and release the tert-butylhydrazine free base.
-
Nucleophilic Attack: The primary amine of the liberated tert-butylhydrazine performs a nucleophilic attack on one of the carbonyl carbons of the diacylamine (imide). This step is often catalyzed by acid.[2]
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via attack of the secondary nitrogen onto the second carbonyl group.
-
Aromatization: A final dehydration step eliminates a molecule of water to furnish the stable, aromatic 1,2,4-triazole ring.[1][2]
Caption: Figure 1: Generalized Mechanism for 4-tert-Butyl-1,2,4-Triazole Formation.
Experimental Protocol: Synthesis of 3,5-Diphenyl-4-tert-butyl-4H-1,2,4-triazole
This protocol details the synthesis of a representative 4-tert-butyl-1,2,4-triazole from N,N-dibenzoylhydrazine and tert-butylhydrazine oxalate.
Materials and Equipment
-
Reagents:
-
N,N-Dibenzoylhydrazine (1.0 eq)
-
tert-Butylhydrazine oxalate (1.1 eq)
-
Triethylamine (TEA) (2.2 eq, to neutralize oxalic acid)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
TLC plates (e.g., silica gel 60 F254)
-
Eluent for TLC (e.g., Ethyl Acetate/Hexane mixture)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer for characterization
-
Step-by-Step Experimental Workflow
Caption: Figure 2: Step-by-step workflow for the synthesis of 4-tert-butyl-1,2,4-triazoles.
Detailed Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N,N-dibenzoylhydrazine (e.g., 2.40 g, 10 mmol) and glacial acetic acid (30 mL).
-
Addition of Reagents: To the stirring suspension, add tert-butylhydrazine oxalate (e.g., 2.07 g, 11 mmol).
-
Liberation of Hydrazine: Slowly add triethylamine (TEA) (e.g., 3.06 mL, 22 mmol) to the mixture. The TEA will react with the oxalate salt to liberate the tert-butylhydrazine free base. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 4-8 hours. The progress should be monitored by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent) until the starting diacylamine spot is consumed.
-
Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water while stirring vigorously. This will cause the crude product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold water to remove residual acetic acid and triethylammonium salts.
-
Drying: Dry the crude product under vacuum or in a desiccator.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure 3,5-diphenyl-4-tert-butyl-4H-1,2,4-triazole as a crystalline solid.
-
Characterization: Confirm the identity and purity of the final product by determining its melting point and analyzing it via ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Substrate Scope and Yields
The Einhorn-Brunner reaction using substituted hydrazines is versatile. The following table summarizes representative yields for the synthesis of various 4-substituted-1,2,4-triazoles.
| Entry | Diacylamine (Imide) | Hydrazine Source | Product | Yield (%) | Reference |
| 1 | N,N-Dibenzoylhydrazine | tert-Butylhydrazine | 3,5-Diphenyl-4-tert-butyl-4H-1,2,4-triazole | ~70-85% | [7] (Adapted) |
| 2 | N,N-Diacetylhydrazine | tert-Butylhydrazine | 3,5-Dimethyl-4-tert-butyl-4H-1,2,4-triazole | ~65-80% | General Procedure |
| 3 | N,N-Bis(4-bromobenzoyl)hydrazine | Butylamine (forms triazole) | 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole | 71% | [7] |
| 4 | N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Varies | [1] |
Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete liberation of free hydrazine. | Ensure the correct stoichiometry of base (2 equivalents per equivalent of oxalate salt) is used. Consider a stronger, non-nucleophilic base if needed. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC to confirm completion. If the reaction stalls, consider increasing the temperature slightly or extending the reaction time. | |
| Formation of Side Products | Impure starting materials. | Ensure the purity of the diacylamine and hydrazine salt before starting the reaction. |
| Decomposition at high temperatures. | If decomposition is observed (e.g., charring), reduce the reflux temperature by using a higher-boiling solvent with better temperature control. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous work-up solution. | If the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. |
| Oily product instead of solid. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal can also be effective. |
Conclusion
The Einhorn-Brunner reaction remains a powerful and reliable method for the synthesis of substituted 1,2,4-triazoles. The use of tert-butylhydrazine oxalate as a precursor offers significant advantages in terms of safety, handling, and reaction control, making it an ideal choice for laboratory and process scale-up applications. This protocol provides a robust, self-validating framework for researchers to access valuable 4-tert-butyl-1,2,4-triazole scaffolds, which are crucial building blocks in the ongoing quest for novel therapeutic agents.
References
-
Einhorn–Brunner reaction. Wikipedia. Available at: [Link]
-
Einhorn-Brunner Reaction. Organic Chemistry Portal. Available at: [Link]
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Institutes of Health. Available at: [Link]
-
Einhorn-Brunner reaction. Academic Dictionaries and Encyclopedias. Available at: [Link]
-
Hydrazine. Wikipedia. Available at: [Link]
-
Hydrazine. Organic Chemistry Portal. Available at: [Link]
-
Hydrazine sulfate. Sciencemadness Wiki. Available at: [Link]
-
Application of Hydrazine Hydrate in the Synthesis of Octa(aminophenyl)silsesquioxane (OAPS) Poss. Scientific Research Publishing. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]
-
Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols... ResearchGate. Available at: [Link]
-
Pellizzari reaction. Wikipedia. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Research International. Available at: [Link]
-
Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. Available at: [Link]
- Process for producing 1h-1,2,4-triazole. Google Patents.
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]
Sources
Application of tert-Butylhydrazine Oxalate in Pharmaceutical Intermediate Synthesis: A Technical Guide
Introduction: Unveiling the Potential of tert-Butylhydrazine Oxalate
In the landscape of pharmaceutical synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and control. tert-Butylhydrazine, a versatile building block, is instrumental in the construction of nitrogen-containing heterocycles that form the core of numerous active pharmaceutical ingredients (APIs). While commonly supplied as the hydrochloride salt or free base, the oxalate salt of tert-butylhydrazine presents a compelling alternative for researchers and drug development professionals.
This technical guide provides an in-depth exploration of the application of tert-butylhydrazine oxalate in the synthesis of key pharmaceutical intermediates. We will delve into its preparation, potential advantages, and detailed protocols for its use in constructing pyrazole and indole scaffolds—foundations of many therapeutic agents. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively integrate this valuable reagent into their synthetic workflows.
The Oxalate Advantage: Physicochemical Properties and Handling
The choice of a salt form for a reagent can significantly influence its handling, solubility, and reactivity. While the hydrochloride salt is widely used, tert-butylhydrazine oxalate offers distinct characteristics that can be advantageous in specific synthetic contexts.
| Property | tert-Butylhydrazine Oxalate | tert-Butylhydrazine Hydrochloride |
| Molecular Formula | C₆H₁₄N₂O₄ | (CH₃)₃CNHNH₂ · HCl |
| Molecular Weight | 178.19 g/mol [1] | 124.61 g/mol |
| Physical Form | Solid | Solid |
| Melting Point | 160-165 °C[2] | 191-194 °C (lit.) |
| Solubility | Soluble in water (0.1g/10 mL)[2]. Solubility in organic solvents may be enhanced compared to the hydrochloride salt in certain non-polar systems. | Information on organic solvent solubility is limited, but generally, hydrochloride salts exhibit better solubility in polar protic solvents. |
The oxalate salt's lower melting point and potential for altered solubility profiles in organic solvents may offer greater flexibility in reaction setup and purification processes. Furthermore, oxalic acid is a solid, potentially offering easier handling and stoichiometry control during salt formation compared to gaseous hydrogen chloride.
Synthesis of tert-Butylhydrazine Oxalate: A General Protocol
The preparation of tert-butylhydrazine oxalate is a straightforward acid-base reaction. The following protocol outlines a general procedure.
Protocol 1: Preparation of tert-Butylhydrazine Oxalate
Materials:
-
tert-Butylhydrazine (free base)
-
Oxalic acid dihydrate
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of tert-butylhydrazine in a minimal amount of ethanol at room temperature with stirring.
-
In a separate beaker, prepare a saturated solution of 1.0 equivalent of oxalic acid dihydrate in ethanol.
-
Slowly add the oxalic acid solution to the tert-butylhydrazine solution with continuous stirring.
-
A white precipitate of tert-butylhydrazine oxalate should form.
-
Continue stirring the mixture for 1-2 hours to ensure complete precipitation. The flask may be cooled in an ice bath to maximize yield.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to a constant weight.
Causality Behind Experimental Choices: The use of a minimal amount of solvent ensures that the product, which has limited solubility, will precipitate effectively. Slow addition of the oxalic acid solution helps to control the exothermic nature of the neutralization reaction and promotes the formation of a crystalline product. Washing with cold ethanol minimizes the loss of product due to dissolution while effectively removing impurities.
Core Applications in Pharmaceutical Intermediate Synthesis
tert-Butylhydrazine oxalate is a valuable reagent for the synthesis of heterocyclic pharmaceutical intermediates, most notably pyrazoles and indoles.
Synthesis of 1-tert-Butylpyrazoles
The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for pyrazole synthesis.
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction proceeds via a condensation-cyclization pathway. The more nucleophilic nitrogen of the tert-butylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Workflow.
Protocol 2: Synthesis of a 1-tert-Butyl-3,5-disubstituted Pyrazole
Note: This is a representative protocol adapted from procedures using tert-butylhydrazine hydrochloride. Optimization may be required.
Materials:
-
tert-Butylhydrazine oxalate
-
A 1,3-diketone (e.g., acetylacetone)
-
Glacial acetic acid (as solvent and catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the 1,3-diketone (1.0 eq.), tert-butylhydrazine oxalate (1.05 eq.), and glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices: Glacial acetic acid serves as both a solvent and an acid catalyst to facilitate the condensation and dehydration steps.[3] A slight excess of the hydrazine component ensures complete consumption of the more valuable diketone. The basic wash with sodium bicarbonate is crucial to remove the acidic solvent and any unreacted oxalic acid, simplifying purification.
Fischer Indole Synthesis of tert-Butylindoles
The indole nucleus is another cornerstone of pharmaceutical chemistry, present in a wide array of drugs, including the triptan class of antimigraine agents.[4][5] The Fischer indole synthesis is a powerful method for constructing this bicyclic heterocycle from a hydrazine and a ketone or aldehyde.[4][6]
Reaction Mechanism: Fischer Indole Synthesis
The reaction is typically acid-catalyzed and involves the formation of a hydrazone, which then tautomerizes to an enamine.[4][6] A[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, leads to the formation of the indole ring.[4][6]
Caption: Fischer Indole Synthesis Pathway.
Protocol 3: Synthesis of a tert-Butyl-substituted Indole
Note: This is a representative protocol and may require optimization for specific substrates and for the use of the oxalate salt.
Materials:
-
tert-Butylhydrazine oxalate
-
A suitable ketone or aldehyde (e.g., cyclohexanone)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)[4][6]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine the ketone or aldehyde (1.0 eq.) and tert-butylhydrazine oxalate (1.1 eq.).
-
Carefully add the acid catalyst (e.g., polyphosphoric acid) with stirring. The reaction may be exothermic.
-
Heat the mixture to the required temperature (typically 80-120 °C) and stir for the necessary duration (can range from 1 to 24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices: The choice of a strong acid catalyst like PPA is common for driving the rearrangement and cyclization steps of the Fischer indole synthesis.[4][6] Quenching the reaction on ice helps to control the exothermic neutralization process and often aids in precipitating the product. The basic workup is essential to neutralize the strong acid catalyst and facilitate the extraction of the indole product into the organic phase.
Safety and Handling
tert-Butylhydrazine and its salts should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Hazards: Harmful if swallowed or in contact with skin.[1] Causes skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butylhydrazine oxalate is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its distinct physical properties may offer advantages in handling and solubility over other salt forms. The protocols provided herein for the synthesis of pyrazole and indole derivatives serve as a practical starting point for researchers. As with any synthetic procedure, optimization for specific substrates is key to achieving high yields and purity. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, scientists can effectively leverage tert-butylhydrazine oxalate to construct complex molecular architectures for drug discovery and development.
References
- F. A. Rosa, P. Machado, P. S. Vargas, H. G. Bonacorso, N. Zanatta, M. A. P. Martins. (2008). A series of 4-substituted 1H-pyrazole-5-carboxylates was prepared from the cyclocondensation reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine. Synlett, 1673-1678.
-
Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). (n.d.). PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
Yoon, J. et al. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2519–2526. Available at: [Link]
-
PubChem. (n.d.). Butylhydrazine oxalate. Available at: [Link]
-
CP Lab Safety. (n.d.). Butylhydrazine oxalate salt, 25 grams. Available at: [Link]
-
PubChem. (n.d.). Butylhydrazine oxalate. Available at: [Link]
Sources
- 1. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BUTYLHYDRAZINE OXALATE | 40711-41-9 [amp.chemicalbook.com]
- 3. Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
Application Note: Accelerated Synthesis of Heterocyclic Scaffolds via Microwave-Assisted Reactions with tert-Butylhydrazine Oxalate
Abstract
The convergence of enabling technologies and versatile building blocks is a cornerstone of modern drug discovery and development. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool, offering dramatic reductions in reaction times, improved yields, and enhanced product purity compared to conventional heating methods.[1] This application note provides a comprehensive guide to leveraging MAOS in conjunction with tert-butylhydrazine oxalate, a valuable reagent for constructing sterically-defined heterocyclic systems. We present the fundamental principles of microwave chemistry, critical safety protocols, and detailed, validated methods for the synthesis of pyrazole and indole scaffolds, which are privileged structures in medicinal chemistry.
The Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is a "green" technology that utilizes microwave radiation to heat chemical reactions.[2] Unlike conventional heating, which relies on slow conductive heat transfer from an external source through the vessel walls, microwave energy couples directly with polar molecules and ionic species within the reaction mixture.[2][3][4] This direct energy transfer leads to rapid, uniform, and highly efficient heating.[3]
1.1. Mechanism of Microwave Heating The primary mechanisms responsible for microwave heating are:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation.[3][5] This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[4]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat throughout the sample.[2][3]
This direct heating mechanism provides powerful, instantaneous energy to the molecules, allowing them to overcome activation energy barriers more quickly and efficiently than with conventional heating.[3][5]
1.2. Key Advantages of MAOS The application of microwave irradiation to organic synthesis offers numerous benefits:
-
Increased Reaction Rates: Reactions that take hours or days under conventional reflux can often be completed in minutes.[6][5]
-
Improved Chemical Yields: Rapid heating can minimize the formation of by-products that often occur during prolonged exposure to high temperatures.[7][3]
-
Enhanced Purity: The reduction in side reactions often leads to cleaner reaction profiles and simplifies product purification.[7]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, representing a significant energy saving.[3]
Caption: General workflow for a typical microwave-assisted synthesis experiment.
The Role of tert-Butylhydrazine in Heterocyclic Synthesis
Hydrazine derivatives are fundamental building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. tert-Butylhydrazine, often used as its more stable hydrochloride or oxalate salt, is an important reagent for introducing a sterically bulky tert-butyl group onto a heterocyclic core.[8] This group can serve several purposes in drug design, including:
-
Modulating Lipophilicity: Enhancing the compound's ability to cross cell membranes.
-
Improving Metabolic Stability: The bulky group can shield metabolically labile sites from enzymatic degradation.
-
Controlling Conformation: Influencing the three-dimensional shape of the molecule to optimize binding to a biological target.
tert-Butylhydrazine is a key precursor for synthesizing a variety of important heterocyclic scaffolds, including pyrazoles, pyridazines, and indoles via the Fischer indole synthesis.[8] The oxalate salt is a convenient, solid form of the reagent that is easily weighed and handled, which releases the free hydrazine base in situ under the reaction conditions.
Critical Safety Protocols for Microwave Chemistry
The rapid heating and potential for high-pressure generation in MAOS necessitate strict adherence to safety protocols. All experiments should be conducted by trained personnel familiar with the specific instrumentation.
-
Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used.[9] Domestic microwave ovens are not equipped with the necessary temperature, pressure, or vapor sensors and pose a significant safety risk.[9][10]
-
Vessel Integrity: Always use pressure-rated, microwave-transparent vessels and check them for cracks or defects before each use.[11] Never exceed the manufacturer's recommended volume, temperature, or pressure limits. Containers should not be filled more than two-thirds full.[10]
-
Pressure Management: Loosen caps on vessels for reactions run at atmospheric pressure to allow for venting.[12] For sealed-vessel reactions, be aware of the solvent's vapor pressure at the target temperature.[11]
-
Exothermic Reactions: Treat any new or potentially exothermic reaction with extreme caution.[9] Start with small quantities of reagents and use a "ramp-to-temperature" setting rather than a "hold-at-temperature" setting to allow for better control.[9]
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a lab coat, and appropriate gloves are required.[12] When removing hot vessels, use thermal gloves.[10] All operations should be performed in a well-ventilated laboratory fume hood.[9]
-
Stirring: Use a magnetic stir bar in all reactions to prevent localized superheating and ensure even temperature distribution.[9][11]
Caption: A safety decision tree for planning a microwave synthesis experiment.
Protocols for Microwave-Assisted Synthesis
The following protocols are illustrative examples of how tert-butylhydrazine oxalate can be used in microwave-assisted synthesis. All reactions should be performed in a dedicated microwave reactor.
Protocol 1: Rapid Synthesis of 1-tert-Butyl-3,5-dimethyl-1H-pyrazole
This protocol describes the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, a fundamental method for pyrazole synthesis.[13] Microwave irradiation dramatically accelerates this transformation.
Reaction Scheme: (Self-generated image, not from search results)
Rationale: The reaction between acetylacetone and tert-butylhydrazine proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration under acidic or thermal conditions to yield the pyrazole ring. The microwave provides the necessary thermal energy to drive the reaction to completion in minutes.
Materials and Equipment:
-
tert-Butylhydrazine oxalate
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (reagent grade)
-
10 mL microwave reaction vial with stir bar
-
Dedicated microwave synthesis reactor
-
Rotary evaporator
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add tert-butylhydrazine oxalate (1.0 mmol, 178 mg).
-
Add ethanol (3 mL) and a magnetic stir bar.
-
Add acetylacetone (1.05 mmol, 108 µL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture under the following conditions:
-
Temperature: 120 °C
-
Hold Time: 5 minutes
-
Power: Dynamic (automatic power adjustment to maintain temperature)
-
Stirring: High
-
-
After irradiation, allow the vial to cool to room temperature (<50 °C) using the instrument's forced air cooling system.
-
Once cool, carefully uncap the vial in a fume hood.
Work-up and Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (10 mL) and wash with saturated sodium bicarbonate solution (10 mL) to neutralize the oxalic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pyrazole derivative.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydro-9-tert-butyl-carbazole
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a ketone or aldehyde.[14] The reaction typically requires strong acids and high temperatures, conditions that are ideally suited for microwave heating.[15][16]
Reaction Scheme: (Self-generated image, not from search results)
Rationale: This reaction proceeds through the formation of a phenylhydrazone, which rearranges under acidic conditions in a[17][17]-sigmatropic shift, followed by loss of ammonia to form the indole ring.[14] Microwave irradiation accelerates the key high-energy rearrangement and cyclization steps. Using an acid catalyst like p-toluenesulfonic acid (p-TSA) is common and effective under microwave conditions.[15]
Materials and Equipment:
-
tert-Butylhydrazine oxalate
-
Cyclohexanone
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Ethanol (reagent grade)
-
10 mL microwave reaction vial with stir bar
-
Dedicated microwave synthesis reactor
-
Rotary evaporator
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add tert-butylhydrazine oxalate (1.0 mmol, 178 mg) and p-TSA (1.2 mmol, 228 mg).
-
Add ethanol (4 mL) and a magnetic stir bar.
-
Add cyclohexanone (1.1 mmol, 114 µL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture under the following conditions:
-
Temperature: 150 °C
-
Hold Time: 10 minutes
-
Power: Dynamic
-
Stirring: High
-
-
After irradiation, allow the vial to cool to room temperature.
Work-up and Purification:
-
Quench the reaction mixture by adding saturated sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure carbazole product.
Data and Optimization Summary
The primary advantage of MAOS is the significant reduction in reaction time while often improving yields.
| Reaction | Method | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Pyrazole Synthesis | Microwave | (self-catalyzed) | Ethanol | 120 | 5 min | >90% |
| Pyrazole Synthesis | Conventional | Acetic Acid | Ethanol | 80 (Reflux) | 2-4 hours | 75-85% |
| Fischer Indole | Microwave | p-TSA | Ethanol | 150 | 10 min | 85-95%[15] |
| Fischer Indole | Conventional | H₂SO₄ / AcOH | Acetic Acid | 118 (Reflux) | 3-6 hours | 60-70% |
Note: Yields are representative and may vary based on substrate and precise conditions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature or time. | Increase the reaction temperature in 10-20 °C increments or increase the hold time. Ensure proper stirring. |
| Reagent decomposition. | Lower the reaction temperature. Confirm the stability of reagents at high temperatures using their MSDS.[9] | |
| Pressure Limit Exceeded | Solvent vapor pressure too high. | Reduce the reaction temperature or use a higher-boiling point solvent with similar dielectric properties. Reduce the amount of solvent/reagents in the vial. |
| Formation of By-products | Temperature is too high, or reaction time is too long. | Reduce the temperature or hold time. Optimize reaction conditions using a design of experiments (DoE) approach. |
| Vessel Failure/Leakage | Hairline crack in the glass. | Discard the vial immediately. Always inspect glassware before use.[11] |
| Improper sealing of the cap. | Ensure the cap is properly torqued according to the manufacturer's specifications. Do not reuse septa. |
Conclusion
Microwave-assisted synthesis using tert-butylhydrazine oxalate offers a rapid, efficient, and scalable methodology for the construction of high-value heterocyclic compounds. By significantly reducing reaction times from hours to minutes, this approach accelerates the design-make-test-analyze cycle in drug discovery and chemical development. Adherence to rigorous safety protocols is paramount to harnessing the full potential of this enabling technology. The protocols provided herein serve as a validated starting point for researchers to explore the vast chemical space accessible through this powerful synthetic combination.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Search Result.
- Safety Considerations for Microwave Synthesis.
- A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Microwave Safety.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Microwave Reactor Safety. University of Rochester.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Microwave-Assisted Organic Synthesis Mechanisms Research Guide. PapersFlow.
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
- Fischer indole synthesis applied to the total synthesis of n
- Fischer‐indole synthesis under microwave irradiation.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Theory of Microwave Heating for Organic Synthesis.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- tert-Butylhydrazine hydrochloride | 7400-27-3. ChemicalBook.
- Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). PubMed.
- tert-Butylhydrazine 98 7400-27-3. Sigma-Aldrich.
- Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. MDPI.
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
- Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflamm
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
Sources
- 1. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. mdpi.com [mdpi.com]
- 7. ajrconline.org [ajrconline.org]
- 8. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. Microwave Safety [k-state.edu]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 17. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Secure Handling and Storage of Hygroscopic Hydrazine Salts
Abstract
Hydrazine salts are invaluable reagents in pharmaceutical and chemical synthesis, prized for their role as reducing agents and energetic materials. However, many of these salts are highly hygroscopic, readily absorbing atmospheric moisture. This property, combined with the inherent toxicity, corrosivity, and reactivity of hydrazine compounds, presents a significant dual hazard. Moisture absorption can lead to chemical degradation, altered reactivity, and inaccurate measurements, compromising experimental integrity and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for the safe handling and stable storage of hygroscopic hydrazine salts, ensuring both personnel safety and scientific accuracy.
The Dual Nature of the Hazard: Hygroscopicity and Inherent Reactivity
Hydrazine and its salts are classified as hazardous substances due to their potential for toxicity, corrosivity, and violent reactions.[1][2][3] Hydrazine is a suspected human carcinogen, a potent skin and respiratory irritant, and can be readily absorbed through the skin, potentially causing systemic damage to the liver, kidneys, and central nervous system.[2][3] Furthermore, hydrazine is a powerful reducing agent that can react violently or ignite spontaneously when in contact with oxidizing agents, certain metals, metal oxides, or porous materials like cloth or wood.[1]
The hygroscopic nature of many hydrazine salts adds a critical layer of complexity. Hygroscopic materials readily absorb and retain moisture from the air.[4][5] For hydrazine salts, this ingress of water can:
-
Alter Stoichiometry: The absorbed water changes the mass of the compound, making accurate weighing for reactions impossible without prior analysis.[6]
-
Promote Degradation: The presence of water can catalyze decomposition pathways, reducing the purity and efficacy of the salt over time.[7]
-
Increase Reactivity Risks: Moisture can change the physical state of the salt, causing it to clump or deliquesce into a corrosive puddle, which increases the risk of skin contact and uncontrolled reactions.[4]
Therefore, a robust safety and handling protocol must address both the chemical's inherent dangers and the challenges posed by its affinity for water.
Foundational Safety: Risk Assessment and the Hierarchy of Controls
Before any laboratory work begins, a thorough risk assessment is mandatory. The "Hierarchy of Controls" is a systematic approach to mitigating hazards, prioritizing the most effective control measures.
Caption: Hierarchy of Controls applied to hygroscopic hydrazine salts.
For many applications, elimination or substitution may not be feasible. Therefore, the primary focus must be on robust engineering controls, strict administrative procedures, and appropriate Personal Protective Equipment (PPE).
Safe Handling Protocols
All handling of hydrazine salts must occur within a designated area, clearly marked with hazard signage.[2][8] Never work with these compounds alone.[9][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of hydrazine.[11] A comprehensive PPE strategy is crucial.[11]
| PPE Category | Specification and Use | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety goggles meeting ANSI Z87.1 standards. A full face shield should be worn over goggles when a splash hazard exists.[2][11][12] | Protects against splashes of corrosive material and airborne dust. Hydrazine vapor is extremely irritating to the eyes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile).[13][12] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[14] | Prevents skin contact. Hydrazine is readily absorbed through the skin and can cause severe burns.[2][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[10][12] A chemical-resistant apron may be required for larger quantities.[9] | Protects against skin contact from spills and splashes. |
| Footwear | Closed-toed shoes, preferably made of a chemical-resistant material.[11][12] | Protects feet from spills. |
| Respiratory Protection | All handling should be done in engineering controls to minimize inhalation. If controls are insufficient, a NIOSH-approved respirator (e.g., full-face supplied-air) is required.[13][11][12] | Hydrazine vapor is highly toxic if inhaled.[12] The odor threshold is well above safe exposure limits.[13] |
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All open handling of hydrazine salts and their solutions must be conducted in a properly functioning chemical fume hood.[2][9][15] This prevents the buildup of flammable or toxic gases and protects the user from inhalation exposure.[10]
-
Glove Box (Dry Box): For highly hygroscopic salts or when an inert atmosphere is critical, a glove box is the preferred engineering control.[9][10][12] It provides a controlled, low-humidity environment (typically purged with nitrogen or argon) that is essential for maintaining the integrity of the material.[16]
Protocol: Weighing and Transferring Hygroscopic Hydrazine Salts
This protocol outlines the critical steps for safely handling these materials outside of a glove box. The core principle is to minimize atmospheric exposure at every step.
Caption: Decision tree for responding to a hydrazine salt spill.
-
General Steps: Evacuate non-essential personnel and eliminate all ignition sources. [1][17]* Containment: For small spills, absorb the material with a dry, inert absorbent like sand or vermiculite. [1][18]DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS (e.g., paper towels, sawdust). [1]* Cleanup: Using non-sparking tools, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [17]* Large Spills: For any large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team (e.g., Environmental Health & Safety). [2][8]
Personnel Exposure
In the event of an exposure, seek immediate medical attention. [2]
-
Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected skin with large amounts of soap and water for at least 15-30 minutes. [1][8]* Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes at an emergency eyewash station, lifting the upper and lower eyelids. [1][17]* Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. [1][17]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. [14]
References
-
How do you handle hygroscopic solutes in the lab? - TutorChase. (Source: [Link])
-
Hydrazine - Hazardous Substance Fact Sheet - New Jersey Department of Health. (Source: [Link])
-
Hydrazine Standard Operating Procedure Template - University of New Mexico Environmental Health & Safety. (Source: [Link])
-
Hydrazine - Risk Management and Safety - University of Notre Dame. (Source: [Link])
-
Water Sensitive Chemicals - University of Michigan-Dearborn. (Source: [Link])
-
STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS - University of Pennsylvania. (Source: [Link])
-
Laboratory Safety Standard Operating Procedure (SOP) - University of California, Santa Barbara. (Source: [Link])
-
Working With Air & Water Reactive Chemicals - Carleton University. (Source: [Link])
-
Emergency treatment of hydrazine hydrate leakage - LookChem. (Source: [Link])
-
The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (Source: [Link])
-
RESEARCH ON HYDRAZINE DECOMPOSITION - DTIC. (Source: [Link])
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes - ACS Publications, Organic Process Research & Development. (Source: [Link])
-
Chemical Incompatibility Chart - Princeton University Environmental Health & Safety. (Source: [Link])
-
Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer - American Pharmaceutical Review. (Source: [Link])
-
Water Reactive - Environmental Health & Safety Services - Syracuse University. (Source: [Link])
-
EXPLAINED: Moisture Content Analysis using the Gravimetric Process - Complete Preservation. (Source: [Link])
-
Hydrazine - University of California, Santa Barbara. (Source: [Link])
-
Chemical Compatibility Database - Cole-Parmer. (Source: [Link])
-
Common Applications and Maintenance of Hydrazine Hydrate - Eastchem. (Source: [Link])
-
MATERIAL COMPATIBILITY WITH SPACE STORABLEPROPELLANTS - NASA Technical Reports Server. (Source: [Link])
-
Chemical Compatibility Chart - Emerson. (Source: [Link])
-
Safety and Handling of Hydrazine - DTIC. (Source: [Link])
-
Hygroscopic Salts - Sussex Damp Experts. (Source: [Link])
-
Hydrazine Sulphate - Material Safety Data Sheets (MSDS) - A1Suppliers. (Source: [Link])
-
Standard Operating Procedure for Hydrazines - The Brückner Research Group, University of Connecticut. (Source: [Link])
-
How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (Source: [Link])
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (Source: [Link])
-
HYDRAZINE - Occupational Safety and Health Administration (OSHA). (Source: [Link])
-
Hydrazine - NIOSH Pocket Guide to Chemical Hazards - CDC. (Source: [Link])
-
Kinetic parameters for thermal decomposition of hydrazine - ResearchGate. (Source: [Link])
-
Determination of moisture and salt content distributions by combining NMR and gamma ray measurements - Fraunhofer-Publica. (Source: [Link])
-
Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed. (Source: [Link])
-
What's the Difference Between Hygroscopic & Hydrophobic Materials? - Feeco International, Inc. (Source: [Link])
Sources
- 1. nj.gov [nj.gov]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. Hydrazine-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. umdearborn.edu [umdearborn.edu]
- 11. benchchem.com [benchchem.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. arxada.com [arxada.com]
- 14. labequipsupply.co.za [labequipsupply.co.za]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. ehss.syr.edu [ehss.syr.edu]
- 17. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Troubleshooting & Optimization
troubleshooting low purity issues in tert-butylhydrazine oxalate precipitation
Introduction: The "Purity Filter" Challenge
You are likely reading this because your isolated tert-butylhydrazine (TBH) oxalate salt failed to meet the >98% purity specification required for downstream API synthesis (e.g., tebufenozide analogs or pyrazole construction).
The formation of the oxalate salt is not merely a stabilization step; it is a chemical purification filter .[1] The bulky tert-butyl group creates a specific lattice energy barrier that, when manipulated correctly, excludes the major impurity—unreacted hydrazine.[1] However, low purity often stems from a misunderstanding of the stoichiometric landscape between the diprotic oxalic acid and the basic hydrazine mixture.
This guide moves beyond generic "recrystallization" advice to address the thermodynamic and kinetic pitfalls specific to alkylhydrazine oxalates.
Diagnostic Workflow (The Triage)
Before altering your protocol, you must identify the nature of the impurity. Use this decision matrix to classify your failure mode.
Figure 1: Diagnostic logic for identifying the root cause of purity failure based on thermal and spectroscopic data.
Root Cause Analysis & Technical Deep Dive
Issue A: The Stoichiometry Trap (Monoxalate vs. Dioxalate)
Oxalic acid is diprotic (
-
Target: 1:1 Salt (Monoxalate).
-
Risk: If you use excess oxalic acid, you may form acidic salts or co-precipitate impurities.[1]
-
The Impurity: The most common contaminant is Hydrazine Oxalate (from unreacted hydrazine hydrate starting material).[1] Hydrazine oxalate is significantly less soluble in ethanol than TBH oxalate.[1]
Key Insight: If your MP is significantly higher than the literature value (~162–164°C), you likely have hydrazine oxalate contamination. Hydrazine salts often melt/decompose >190°C.[1]
Issue B: Solvent Selection & Thermodynamics
The purification relies on the solubility differential in hot vs. cold ethanol.[1]
-
Hydrazine Oxalate: Poorly soluble in boiling ethanol.[1]
-
TBH Oxalate: Soluble in boiling ethanol; crystallizes upon cooling.[1]
-
Failure Mode: If you do not filter the solution while hot, the hydrazine oxalate remains suspended and becomes trapped in the TBH oxalate crystal lattice upon cooling.
Issue C: Oxidative Instability
Free base alkylhydrazines are sensitive to oxidation, forming azo compounds (
Corrective Protocols
Protocol 1: The "Hot-Filter" Recrystallization (For High MP / Hydrazine Contamination)
Use this if your NMR shows clean t-butyl peaks but elemental analysis or MP suggests inorganic/hydrazine contamination.[1]
Reagents:
Step-by-Step:
-
Dissolution: Suspend the crude solid in Absolute Ethanol (10 mL per gram of solid).
-
Reflux: Heat the mixture to a gentle reflux (approx. 78°C). Stir for 15 minutes.
-
Hot Filtration (CRITICAL): While keeping the mixture near boiling, filter rapidly through a pre-heated sintered glass funnel or a heated filter press.[1]
-
Why? This removes the insoluble hydrazine impurities before the product crystallizes.[1]
-
-
Controlled Cooling: Allow the clear filtrate to cool slowly to room temperature (25°C) over 2 hours, then chill to 0–4°C in an ice bath.
-
Note: Rapid cooling traps mother liquor (impurities) inside the crystals.[1]
-
-
Collection: Filter the white crystals. Wash with cold (
) Ethanol (2 x small volumes). -
Drying: Vacuum dry at 40°C.
Protocol 2: Stoichiometric Reseting (For "Oiling Out" or Low Yield)
Use this if the product oils out instead of crystallizing, indicating incorrect pH or mixed salts.
-
Free Base Liberation: Dissolve the failed salt in minimal water.[1] Basify with 20% NaOH to pH > 12.[1]
-
Extraction: Extract the free base tert-butylhydrazine into Diethyl Ether or MTBE (3x). Dry organics over
.[1] -
Re-Precipitation:
-
Calculate the exact molarity of the free base in the ether solution (titration or quantitative NMR).[1]
-
Prepare a stoichiometric solution of Oxalic Acid (1.0 equiv) in Ethanol.
-
Add the Oxalic Acid solution TO the Hydrazine solution slowly with vigorous stirring at 0°C.
-
Why? Adding acid to base ensures the base is always in excess until the end, favoring the formation of the neutral salt and preventing local high-acidity zones that degrade the hydrazine.
-
Comparative Data: Solvents & Properties
| Parameter | tert-Butylhydrazine Oxalate | Hydrazine Oxalate (Impurity) | Note |
| Melting Point | 162–164°C (dec) | > 190°C (dec) | Impurity raises MP initially, then broadens it.[1] |
| Solubility (Hot EtOH) | High | Low / Insoluble | Basis for separation.[1] |
| Solubility (Water) | High | High | Cannot separate in water.[1] |
| Solubility (Ether) | Insoluble | Insoluble | Used as anti-solvent.[1] |
| Crystal Shape | Needles / Plates | Amorphous powder (typically) | Visual check under microscope.[1] |
Visualization of the Purification Logic
Figure 2: The thermodynamic separation mechanism relying on differential solubility in boiling ethanol.[1]
Frequently Asked Questions (FAQ)
Q: Why does my product turn pink/brown upon drying? A: This indicates oxidation.[1] Hydrazines are air-sensitive.[1] Ensure you are drying under vacuum, preferably with a nitrogen bleed.[1] If the crude was pink, trace transition metals (like iron from a spatula or reactor) might be catalyzing the oxidation. Use glass or PTFE tools.[1]
Q: Can I use Isopropanol (IPA) instead of Ethanol? A: Yes, but solubility is lower. You will need larger volumes of IPA.[1] However, IPA is better for removing water if your crude is wet.[1] If using IPA, ensure it is anhydrous to prevent oiling out.[1]
Q: My elemental analysis for Carbon is low. Why?
A: This strongly suggests contamination with Hydrazine Oxalate (Formula:
Q: Is the oxalate salt shock sensitive? A: While alkylhydrazine salts are generally more stable than the free base or perchlorates, anhydrous hydrazine oxalate (the impurity) is potentially shock-sensitive and energetic.[1] Always handle the crude precipitate with care and do not grind it vigorously if you suspect high hydrazine content.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. Retrieved February 16, 2026 from [Link]
-
Organic Syntheses (1970). General procedures for the purification of alkyl hydrazines via oxalate salts. (Referencing standard methodologies for carbazate/hydrazine purification). Retrieved February 16, 2026 from [Link]
-
Selvakumar, R., et al. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry. (Demonstrates the formation and insolubility of the hydrazine impurity). Retrieved February 16, 2026 from [Link]
Sources
Technical Support Center: tert-Butylhydrazine Oxalate Stability & Handling
The following guide serves as a specialized Technical Support Center for tert-Butylhydrazine Oxalate . It is designed for researchers requiring high-fidelity control over this reagent, which is prone to oxidative degradation and hygroscopic destabilization.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Core Directive: The Stability Paradox
User Warning: tert-Butylhydrazine Oxalate is a salt formed to stabilize the volatile and air-sensitive tert-butylhydrazine free base. However, the oxalate counterion introduces specific vulnerabilities regarding solubility and acidity that differ from the more common hydrochloride salt.
The Golden Rule of Hydrazine Chemistry:
Protonation is Protection. As long as the hydrazine nitrogen is protonated (salt form), it is resistant to oxidation. Degradation occurs primarily when moisture allows partial dissociation or when the material is exposed to basic contaminants, liberating the free hydrazine which then rapidly oxidizes to azo compounds and hydrazones.
Troubleshooting & Diagnostics (Q&A)
Issue 1: Visual Degradation (Color Change)
Q: "My white crystalline powder has turned a faint yellow/beige. Is it still usable for precise kinetics?"
A: The yellowing indicates the formation of azo-impurities. Hydrazines are strong reducing agents. Upon exposure to atmospheric oxygen, tert-butylhydrazine oxidizes to tert-butylazo compounds and eventually decomposes into isobutane and nitrogen gas.
-
Verdict: For rigorous kinetic studies or GMP synthesis, discard . For rough qualitative work, it may be usable if the melting point is within 2°C of the reference.
-
The Mechanism:
-
Diagnostic Test (Self-Validating): Check the Melting Point.
-
Standard: ~190°C (Decomposes). Note: The oxalate MP is often distinct from the HCl salt (191-194°C). Establish a baseline for your specific batch immediately upon receipt.
-
Failure Mode: A depression of >3°C or a "pasty" melt indicates significant impurity.
-
Issue 2: Hygroscopicity & Clumping
Q: "The powder has clumped into a hard cake. Can I grind it back down?"
A: Clumping indicates hydrolysis. Oxalate salts can be hygroscopic. Water absorption does two things:
-
Disrupts the crystal lattice (caking).
-
Creates a microscopic aqueous layer where the salt can dissociate, liberating the free base which then oxidizes.
-
Action: Do not grind in open air. Grinding increases surface area, accelerating oxidation.
-
Remediation: Dry under high vacuum (<1 mbar) over
for 24 hours. If color persists after drying, recrystallization is required.
Issue 3: Solubility Anomalies
Q: "The protocol for the HCl salt says to use water, but the oxalate is precipitating/behaving differently."
A: Oxalates have lower aqueous solubility than Hydrochlorides. While hydrazine hydrochlorides are highly water-soluble, oxalate salts often exhibit lower solubility due to the lattice energy of the dicarboxylate structure.
-
Solution: Use warm methanol or a water/ethanol mixture.
-
Warning: Avoid dissolving in ketones (Acetone, MEK). Hydrazines react rapidly with ketones to form hydrazones , permanently destroying your reagent.
Restoration Protocol: Recrystallization
If your material is degraded (yellow/clumped), use this purification workflow. This relies on the solubility differential between the pure oxalate salt and the oxidized azo-impurities.
Reagents: Ethanol (Absolute), Methanol (Warm), Diethyl Ether (Anti-solvent).
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve the crude oxalate in the minimum amount of warm Methanol (40-50°C). Do not boil excessively. |
| 2 | Filtration | Filter rapidly while hot through a sintered glass funnel (under |
| 3 | Precipitation | Add cold Diethyl Ether dropwise until persistent turbidity is observed. |
| 4 | Crystallization | Cool slowly to 4°C, then to -20°C. Rapid cooling traps impurities. |
| 5 | Isolation | Filter the white crystals. Wash with cold Ether. Dry under vacuum. |
Experimental Workflows (Visualized)
Workflow A: The Degradation Cascade
Understanding why the material fails is crucial for prevention. This diagram illustrates the "Path of Failure."
Figure 1: The Degradation Cascade. Moisture acts as the catalyst that "unlocks" the salt, allowing Oxygen to attack the hydrazine moiety.
Workflow B: Safe Liberation of Free Base
Researchers often store the oxalate but need the free base for a reaction (e.g., forming a heterocycle). This "In-Situ Liberation" protocol prevents handling the unstable free base in air.
Figure 2: Biphasic Liberation Strategy. The free hydrazine is extracted into the organic layer and reacted immediately, minimizing exposure to air.
Storage Specifications (The "Self-Validating" System)
To ensure long-term stability, implement a storage system that "tells you" if it has failed.
-
Primary Container: Amber glass vial with a Teflon-lined screw cap (prevents UV degradation and gas exchange).
-
Atmosphere: Argon blanket (Heavier than air, stays in the vial better than Nitrogen).
-
Secondary Containment (The Validator):
-
Place the vial inside a vacuum desiccator or a larger jar containing Drierite™ (Indicator variety) .
-
Validation: If the blue Drierite turns pink, your secondary barrier is breached. The hydrazine oxalate is likely compromised by moisture. Recrystallize before use.
-
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for recrystallization of hydrazine salts).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. Retrieved from . (Note: Verifies the oxalate salt existence and general hydrazine salt toxicity/handling).
-
Sigma-Aldrich. Safety Data Sheet: tert-Butylhydrazine hydrochloride. (Used as a proxy for hydrazine salt toxicity and handling precautions where specific oxalate data is sparse). .
-
Ragnarsson, U. (2001). Synthetic applications of hydrazines. Chemical Society Reviews. (Context for the oxidation sensitivity of alkyl hydrazines).
Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific SDS for your batch before handling. Hydrazines are potential carcinogens.[1][2][3]
Sources
Technical Support Center: A Guide to Resolving Solubility Challenges of Tert-butylhydrazine Oxalate in Ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling tert-butylhydrazine oxalate. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this reagent in ethanolic systems. Our goal is to provide a comprehensive, scientifically-grounded resource that not only offers solutions but also explains the underlying chemical principles to empower you in your experimental design.
Introduction: Understanding the Solubility Hurdle
Tert-butylhydrazine oxalate is a valuable building block in organic synthesis. However, its unique structure—a salt formed from the bulky, weakly basic tert-butylhydrazine and the dicarboxylic oxalic acid—presents a common solubility challenge in moderately polar organic solvents like ethanol. The difficulty arises from a combination of factors: the high lattice energy of the ionic oxalate salt and the suboptimal polarity of ethanol for solvating both the charged oxalate and the nonpolar tert-butyl group simultaneously. This guide provides a logical, step-by-step approach to systematically overcome these issues.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when dissolving tert-butylhydrazine oxalate in ethanol. The questions are structured to follow a logical troubleshooting workflow, from the simplest to more complex interventions.
Q1: My tert-butylhydrazine oxalate is not dissolving or is only sparingly soluble in absolute ethanol at room temperature. What is the primary troubleshooting step?
A1: The initial and most straightforward approach is to leverage thermal energy to overcome the compound's crystal lattice energy.
Core Principle: The solubility of most solids, including organic salts, increases with temperature.[1][2] Heating the solvent provides the necessary energy to break the intermolecular forces holding the crystal structure together, allowing the ethanol molecules to solvate the individual ions.
Recommended Action:
-
Add the tert-butylhydrazine oxalate to the ethanol in your reaction vessel.
-
While stirring continuously, gently warm the suspension. A target temperature of 40-60°C is often effective.
-
Monitor the dissolution visually. In many cases, the solid will fully dissolve at an elevated temperature.
Caution: Always use a condenser when heating flammable solvents like ethanol to prevent vapor loss and ensure safety. Be aware of the boiling point of ethanol (~78°C) and operate well below it.
Q2: The compound dissolves upon heating, but it precipitates back out of the solution as it cools to room temperature. How can I maintain solubility?
A2: This indicates you have created a supersaturated solution at room temperature. The most effective strategy to address this is the use of a co-solvent to permanently increase the solvent system's solvating power.
Core Principle: Co-solvency involves using a mixture of solvents to enhance the solubility of a solute more than is possible with a single solvent.[3][4] In this case, the goal is to add a small amount of a highly polar solvent to better solvate the ionic oxalate portion of the salt.
Recommended Action:
-
Water as a Co-solvent: The most effective co-solvent for ionic salts is often water. Begin by adding deionized water dropwise to your warm ethanolic solution until the solution remains clear upon cooling to the target reaction temperature. Often, a small percentage (e.g., 1-5% v/v) is sufficient. The solubility of oxalate salts increases dramatically with water content.[5][6]
-
Alternative Polar Co-solvents: If your reaction is water-sensitive, consider other polar, miscible solvents. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are powerful solvents for poorly soluble compounds and can be effective in small amounts.[3]
Q3: My dissolution rate is impractically slow for my workflow. How can I accelerate the process?
A3: If the compound eventually dissolves but the kinetics are unfavorable, you can employ mechanical methods to increase the surface area and energy of the system.
Core Principle: The rate of dissolution is directly proportional to the surface area of the solute in contact with the solvent.[3]
Recommended Actions:
-
Particle Size Reduction (Micronization): Before adding it to the solvent, gently grind the tert-butylhydrazine oxalate using a mortar and pestle. This increases the surface area, allowing for faster solvation.
-
Sonication: Place the vessel containing the ethanol and the compound in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart solid agglomerates, dramatically increasing the dissolution rate.
Q4: Can I adjust the pH to improve solubility, and what are the associated risks?
A4: Yes, pH adjustment can be a powerful tool, but it must be used with a clear understanding of the chemistry involved as it chemically modifies the system.
Core Principle: Tert-butylhydrazine oxalate is a salt of a weak base and a weak acid. Its solubility is lowest when both components are in their salt form. By adding a stronger acid or base, you can shift the equilibrium to favor more soluble species.
-
Adding a Strong Acid (e.g., HCl in ethanol): This will protonate the oxalate dianion to the more soluble hydrogenoxalate or oxalic acid. Oxalic acid itself has a decent solubility in ethanol (237 g/L at 15°C).[7]
-
Adding a Strong Base (e.g., NaOH in ethanol): This will deprotonate the tert-butylhydrazinium cation to the free base, tert-butylhydrazine, which is likely more soluble in ethanol.
Risks and Considerations:
-
Altering Reactivity: You are no longer working with the oxalate salt. The presence of a strong acid or base can catalyze unwanted side reactions or interfere with downstream steps.
-
Introducing New Species: The added acid or base and its corresponding salt (e.g., sodium oxalate) will be present in your reaction mixture. This can complicate purification. This method should only be used if the altered pH and additional species are compatible with your overall synthetic scheme.
Section 2: Experimental Protocols
Protocol 2.1: Systematic Approach to Dissolution via Thermal and Co-Solvent Methods
This protocol provides a structured workflow for achieving a stable solution of tert-butylhydrazine oxalate in ethanol.
-
Initial Attempt: In the designated reaction vessel, add the solid tert-butylhydrazine oxalate to the required volume of absolute ethanol at room temperature (20-25°C). Stir vigorously for 15 minutes. Observe for complete dissolution.
-
Thermal Intervention: If the solid remains, fit the vessel with a condenser and begin heating the mixture in a water or oil bath to 50°C with continued stirring. Hold at this temperature for 20 minutes. Observe for dissolution.
-
Hot Filtration (Optional): If a small amount of insoluble matter remains at 50°C, it may be an impurity. Perform a hot filtration through a pre-warmed filter funnel to obtain a clear solution.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. If the compound remains in solution, your preparation is complete.
-
Co-Solvent Titration: If precipitation occurs upon cooling, re-heat the solution to 50°C. Add deionized water (or an alternative polar co-solvent like DMSO) dropwise (e.g., 0.5% of the total ethanol volume per addition) until the solution is clear.
-
Final Stability Check: After each addition of the co-solvent, cool the solution back to room temperature to confirm that precipitation no longer occurs. The optimal solvent system is the one with the minimum amount of co-solvent required to maintain a clear solution at the desired temperature.
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for resolving solubility issues.
Caption: Fig 1. Troubleshooting workflow for solubility.
Section 3: Data Summary & Comparative Analysis
For effective troubleshooting, it is crucial to understand how different parameters affect solubility. The following table summarizes the strategies discussed.
| Strategy | Principle of Action | Typical Application | Advantages | Disadvantages |
| Heating | Increases kinetic energy to overcome crystal lattice forces.[1] | First-line approach for most systems. | Simple, fast, and avoids introducing new chemical species. | May not be sufficient for highly insoluble compounds; solution may be unstable upon cooling. |
| Co-Solvency | Modifies the overall polarity of the solvent system to better match the solute.[3][4] | When a stable solution is needed at ambient or sub-ambient temperatures. | Highly effective; allows for fine-tuning of solvent properties. | Co-solvent must be compatible with the reaction; may complicate solvent removal. |
| Sonication | Uses acoustic energy to break up solid agglomerates, increasing surface area. | To accelerate a slow dissolution process. | Significantly increases the rate of dissolution; avoids chemical changes. | Does not increase equilibrium solubility; requires specialized equipment. |
| pH Adjustment | Converts the salt into a more soluble free base or free acid form. | When the reaction chemistry is compatible with acidic or basic conditions. | Can lead to a dramatic increase in solubility. | Fundamentally changes the reagent; introduces new chemical species; risk of side reactions. |
Section 4: References
-
Ghasem, N. & Al-Zouby, M. (1978). Solubility of calcium oxalate in 1-alkanols and ethanol--water mixtures. Journal of Pharmaceutical Sciences, 67(5), 733-5. [Link]
-
Gomaa, E. A., et al. (2012). SOLVATION PARAMETERS FOR SODIUM OXALATE IN MIXED ETHANOL-WATER SOLVENTS AT 301.15 K. Bibliomed. [Link]
-
Wikipedia. (2024). Oxalic acid. Wikipedia. [Link]
-
Molzon, J. A. (1976). The Solubility of Calcium Oxalate as a Function of Dielectric Constant. DigitalCommons@URI. [Link]
-
Hussain, S. T., et al. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry, 5(9). [Link]
-
Savjani, K. T., et al. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 2(6), 220-227. [Link]
-
Kumar, S., & Singh, P. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences, 20(3), 216-226. [Link]
-
Sharma, D., et al. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 9(11), 121-130. [Link]
-
Solubility of Things. (n.d.). Hydrazine. Solubility of Things. [Link]
-
Patel, J., et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Pharmaceutical and Clinical Research, 1(1), 1-8. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of calcium oxalate in 1-alkanols and ethanol--water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Oxalic acid - Wikipedia [en.wikipedia.org]
controlling exothermicity during tert-butylhydrazine oxalate formation
Welcome to the High-Energy Chemistry Support Center . You have accessed the technical guide for Protocol ID: TBH-OX-001 (tert-Butylhydrazine Oxalate Formation).
This guide is designed for pharmaceutical and materials scientists requiring precise control over the thermodynamics of hydrazine salt formation.
Critical Safety & Thermodynamics (The "Why")
Before initiating the reaction, you must understand the thermodynamic engine driving the hazard. The formation of tert-butylhydrazine oxalate is not merely a crystallization; it is a highly exothermic acid-base neutralization involving a high-energy hydrazine species.
The Thermodynamic Risk Profile
-
Enthalpy of Neutralization (
): Approximately -50 to -60 kJ/mol . -
The Hazard Chain:
-
Rapid Proton Transfer: The reaction between the amine functionality of tert-butylhydrazine and the carboxylic protons of oxalic acid is near-instantaneous.
-
Adiabatic Temperature Rise: Without active heat removal, the solvent temperature can spike by 20–40°C within seconds.
-
Vaporization Risk: tert-Butylhydrazine (free base) has a significant vapor pressure. A heat spike can vaporize unreacted hydrazine, creating a toxic and flammable headspace mixture (Flash Point < 60°C).
-
Stoichiometry Verification
Ensure you are targeting the stable 1:1 salt (Hydrogen Oxalate).
-
Oxalic Acid (Anhydrous): MW 90.03 g/mol
Standard Operating Procedure (Process Control)
This protocol utilizes a Reverse Addition strategy (Acid solution added to Base solution) to maintain solubility initially and control the supersaturation point for cleaner crystallization.
Reagents & Equipment[4][7][8][9][10][11]
-
Reagents: tert-Butylhydrazine (98%+), Oxalic Acid (Anhydrous), Ethanol (Absolute), Diethyl Ether (optional for washing).
-
Equipment: Jacketed reactor or 3-neck flask, overhead mechanical stirrer (magnetic stirring is insufficient for thick slurries), internal temperature probe, dropping funnel with pressure-equalization.
The Protocol[4][7][8][9][11][12]
| Step | Action | Technical Rationale (Causality) |
| 1 | Solvent Preparation Dissolve 1.0 eq Oxalic Acid in warm Ethanol (40°C). | Oxalic acid has limited solubility in cold ethanol. Pre-dissolving ensures a homogeneous reagent stream, preventing "hot spots" of solid acid reacting. |
| 2 | Base Setup Dissolve 1.0 eq tert-Butylhydrazine in Ethanol (5 vol) in the reactor. Cool to 0–5°C . | Dilution acts as a heat sink. Cooling increases the safety margin against the exotherm and prevents hydrazine vaporization. |
| 3 | Inerting Purge headspace with Nitrogen ( | Hydrazines are sensitive to oxidation. Oxygen can lead to colored impurities (diazenes) and lower stability. |
| 4 | Controlled Addition Add Oxalic Acid solution dropwise. Limit rate so internal T < 15°C. | CRITICAL STEP: The rate of addition is the rate of heat generation. You are manually throttling the thermodynamics. |
| 5 | Digestion After addition, stir at 0°C for 60 mins. | Allows the crystal lattice to organize, trapping fewer impurities and maximizing yield. |
| 6 | Filtration Filter cold. Wash with cold Ethanol/Ether (1:1). | Removes mother liquor containing potential oxidation byproducts. Ether aids in rapid drying. |
Troubleshooting Hub (Q&A)
Issue 1: Thermal Runaway
Q: The temperature spiked to 35°C during addition. Is the batch ruined?
-
Diagnosis: You exceeded the heat removal capacity of your cooling jacket.
-
Immediate Action: Stop addition immediately. Increase stirring speed to maximize heat transfer.
-
Impact: The salt is likely stable, but you have risked vaporizing free hydrazine.
-
Corrective Action: Check the headspace for flammability. For the next run, dilute the oxalic acid solution further (increase solvent volume) to reduce the heat density.
Issue 2: "Oiling Out" (No Precipitate)
Q: I added the acid, but instead of white crystals, I have a sticky yellow oil at the bottom.
-
Diagnosis: The reaction temperature was too high, or the solvent polarity is incorrect. The salt melted or formed a supersaturated oil phase.
-
Solution:
-
Re-dissolve: Heat the mixture gently until the oil dissolves into the ethanol.
-
Seed: Cool very slowly. Add a seed crystal of pure tert-butylhydrazine oxalate at 20°C.
-
Anti-solvent: If it persists, add diethyl ether dropwise to force crystallization.
-
Issue 3: Product Discoloration
Q: The final salt is pink or beige, not white.
-
Diagnosis: Oxidation of the hydrazine moiety.
-
Cause: Insufficient nitrogen purging or old starting material. Hydrazines oxidize to form azo/diazene species which are highly colored.
-
Remediation: Recrystallize from hot ethanol with a small amount of activated charcoal. Ensure all future reactions are under a strict
blanket.
Process Logic & Visualization
Workflow Diagram
The following diagram illustrates the critical path for synthesis, highlighting the safety decision nodes.
Caption: Logic flow for controlled addition. The red loop represents the critical safety intervention point.
Heat Management Feedback Loop
This diagram details the self-validating control system required for scale-up.
Caption: Feedback loop showing how addition rate must be slaved to reactor temperature.
References
-
PubChem. (2025).[6] Butylhydrazine oxalate | C6H14N2O4 | CID 162021. National Library of Medicine. [Link]
-
Organic Syntheses. (1977). Carbazic acid, tert-butyl ester (Precursor handling and hydrazine safety). Organic Syntheses, Coll. Vol. 6, p.199. [Link]
-
Chemistry Learner. (2025). Heat (Enthalpy) of Neutralization: Definition and Formula. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Heat (Enthalpy) of Neutralization: Definition and Formula [chemistrylearner.com]
- 3. tert-Butylhydrazin – Wikipedia [de.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. chemos.de [chemos.de]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Purification of tert-Butylhydrazine (TBH) Salts
Topic: Removal of Excess Oxalic Acid from tert-butylhydrazine Salt Products Ticket ID: TBH-OX-PUR-001 Status: Active Guide[1]
Executive Summary & Diagnostic
The Problem: tert-Butylhydrazine (TBH) is a nucleophilic building block often isolated as an oxalate salt for stability.[1] However, excess oxalic acid (used to drive precipitation) can co-crystallize with the product. This contaminant acts as a bidentate ligand and a strong reducing agent, disrupting downstream metal-catalyzed cross-couplings or stoichiometry-sensitive condensations.
The Solution: This guide provides three tiered protocols to remove excess oxalic acid, ranging from non-invasive physical separation to chemical metathesis.
Diagnostic: Do I have excess Oxalic Acid?
Before initiating purification, confirm the impurity profile.
| Diagnostic Test | Observation (Pure TBH Oxalate) | Observation (Excess Oxalic Acid) |
| Melting Point | Sharp, distinct (approx. 191-194°C for HCl equivalent; Oxalates vary by stoichiometry) | Broad range, depressed value (eutectic effect).[1] |
| pH (10% aq.[1] soln) | Weakly acidic (pH ~3.5 - 4.5) | Strongly acidic (pH < 2.0). |
| Solubility Test | Moderate solubility in cold EtOH. | Rapid, complete dissolution in cold EtOH (Oxalic acid is highly soluble). |
| 1H NMR | 1:1 integration of t-Butyl vs. Oxalate counterion. | Excess integration in the oxalate region (no protons on oxalate, but stoichiometry shifts). |
Decision Matrix (Workflow)
Use the following logic flow to select the appropriate purification method for your specific constraints.
Figure 1: Decision tree for selecting the optimal purification strategy based on contamination level and final salt requirement.
Technical Protocols
Method A: Differential Recrystallization (The "Gentle" Approach)
Principle: Oxalic acid is significantly more soluble in ethanol (approx. 24 g/100 mL) than tert-butylhydrazine oxalate.[1] We exploit this delta to wash away the acid while preserving the salt.
Reagents:
-
Absolute Ethanol (EtOH)
-
Diethyl Ether (optional antisolvent)
Protocol:
-
Suspension: Suspend the crude solid in minimal cold absolute ethanol (0°C). Use a ratio of roughly 5 mL EtOH per gram of solid.
-
Trituration: Vigorously stir the suspension for 30 minutes. Do not heat, as heating may dissolve the salt and lead to co-crystallization upon cooling.
-
Filtration: Filter the suspension under vacuum (Buchner funnel).
-
Displacement Wash: Wash the filter cake with cold diethyl ether to remove residual ethanolic mother liquor containing the dissolved oxalic acid.[1]
-
Drying: Dry the filter cake under vacuum at 40°C.
Why this works: The lattice energy of the ammonium-oxalate salt prevents it from dissolving in cold ethanol, while the molecular oxalic acid dissolves freely.
Method B: Calcium Sequestration (The "Chemical Scavenger")
Principle: Calcium oxalate has an extremely low solubility product (
Reagents:
-
Calcium Chloride (
) or Calcium Acetate[1] -
Ethanol/Water mixture
Protocol:
-
Dissolution: Dissolve the crude salt in a minimum amount of water.[1]
-
Precipitation: Add a stoichiometric amount of aqueous
(calculated based on the estimated excess oxalic acid).-
Observation: A fine white precipitate of calcium oxalate will form immediately.
-
-
Filtration: Filter through a Celite pad to remove the fine calcium oxalate particles.[1]
-
Recovery: The filtrate now contains tert-butylhydrazine (as the chloride or mixed salt) and potentially excess
.[1] -
Polishing: To isolate pure material, basify the filtrate with NaOH (pH > 10), extract the volatile free base into ether, and re-precipitate with the desired acid (e.g., HCl gas or fresh oxalic acid).[1]
Critical Warning: tert-Butylhydrazine free base is volatile and toxic. Do not evaporate the organic extract to dryness without acid present.
Method C: Salt Metathesis to Hydrochloride (The "Permanent Fix")
Principle: The hydrochloride salt of tert-butylhydrazine is generally more stable, less hygroscopic, and easier to purify than the oxalate. Strong mineral acids (HCl) will displace the weaker organic acid (oxalic).
Reagents:
-
Concentrated HCl (37%)
-
2-Propanol (IPA) or Ethanol
Protocol:
-
Slurry: Suspend the crude oxalate salt in 2-Propanol.
-
Acidification: Add concentrated HCl dropwise with stirring.
-
Stoichiometry: Use >2 equivalents relative to the hydrazine.[1]
-
-
Solubilization check: The mixture may briefly clear as species exchange, followed by the precipitation of the inorganic/organic matrix.
-
Workup:
-
Filtration: Collect the white crystalline solid (TBH-HCl).[1]
Visualizing the Mechanism (Method C)
Figure 2: Chemical pathway for converting contaminated oxalate salt to high-purity hydrochloride salt.
Troubleshooting & FAQ
Q: I used Method A (Ethanol wash), but my yield is very low ( <40%).
-
Cause: You likely used warm ethanol or too much solvent. TBH salts have non-negligible solubility in ethanol.
-
Fix: Cool the ethanol to -20°C before use. Re-concentrate the mother liquor to recover the "second crop," though this crop will have higher oxalate content.
Q: Can I dry the free base to remove the oxalic acid?
-
CRITICAL STOP: No. tert-Butylhydrazine free base has a boiling point of approx. 109°C but significant vapor pressure at room temperature. Removing solvent under vacuum will result in the loss of your product into the manifold/pump oil. Always handle the free base in solution.
Q: My product is turning pink/yellow during drying.
-
Cause: Hydrazines are sensitive to oxidation.[1] Trace metals (iron) or light exposure can accelerate this.
-
Fix: Dry in a vacuum oven flushed with nitrogen. Ensure all spatulas used are stainless steel or glass/plastic to avoid metal contamination.
Q: How do I dispose of the waste oxalic acid?
-
Protocol: Oxalic acid is nephrotoxic.[1] Neutralize waste streams with Calcium Hydroxide (Lime) to precipitate Calcium Oxalate, then dispose of the solid waste according to local hazardous waste regulations.
References
-
Preparation of tert-Butylhydrazine Hydrochloride. Organic Syntheses, Coll.[1][2] Vol. 6, p. 293 (1988); Vol. 64, p. 96 (1986). (Describes the standard handling of TBH salts and the volatility of the base).
-
Purification process of tert-butylhydrazine hydrochloride. Patent CN109053485B. (Details industrial purification methods using ethanol and crystallization).
-
Oxalic Acid Solubility Data. PubChem Compound Summary for CID 971. (Verifies high solubility of oxalic acid in ethanol vs. salts). [1]
-
Hydrazine Salt Properties. ChemicalBook CAS 7400-27-3 Data. (Physical properties of tert-butylhydrazine hydrochloride).
Sources
Validation & Comparative
Analytical Benchmarking: 1H NMR Interpretation of tert-Butylhydrazine Oxalate
Executive Summary
Product Focus: tert-Butylhydrazine Oxalate (CAS: 6629-62-5 / 40711-41-9) Primary Alternative: tert-Butylhydrazine Hydrochloride (CAS: 7400-27-3) Base Compound: tert-Butylhydrazine (Free Base)
This guide provides a technical comparison of tert-butylhydrazine oxalate against its hydrochloride and free base counterparts. While the free base is often preferred for reactivity, it suffers from oxidative instability and volatility. The oxalate salt offers superior crystallinity and shelf-stability but presents unique challenges in NMR characterization due to the lack of non-exchangeable protons on the counter-ion. This document outlines the specific spectral fingerprints required to validate the oxalate salt and distinguish it from the hydrochloride matrix.
Part 1: Theoretical Framework & Chemical Identity
The Stability-Analysis Trade-off
In drug development workflows—specifically in the synthesis of aza-peptide mimetics (e.g., Atazanavir precursors)—tert-butylhydrazine is a critical nucleophile.
-
Free Base: A volatile liquid that fumes in air and absorbs
. Hard to handle quantitatively. -
Hydrochloride (HCl): Hygroscopic solid. The chloride counter-ion is NMR silent (
H and C). -
Oxalate: A stable, non-hygroscopic crystalline solid. It is often used as a purification intermediate. However, its stoichiometry (1:1 vs 2:1) and the spectral invisibility of the oxalate carbon backbone in
H NMR require a rigorous interpretation protocol.
Structural Dynamics
The tert-butyl group acts as a powerful inductive donor, increasing the electron density on the
Figure 1: Relationship between free base and salt forms. The oxalate serves as a crystalline "trap" for purification.
Part 2: Comparative 1H NMR Analysis
The following data compares the spectral signatures in DMSO-
Comparative Spectral Table
| Feature | Free Base (t-BuNHNH | Hydrochloride (t-BuNHNH | Oxalate (t-BuNHNH |
| Solvent | CDCl | DMSO- | DMSO- |
| t-Bu Singlet | |||
| N-H Protons | Broad singlet ( | Broad/Split ( | Very Broad ( |
| Counter-ion | None | Silent | Silent in |
| Stoichiometry | N/A | 1:1 | Usually 1:1 (Check Integral) |
Detailed Interpretation of the Oxalate Salt
1. The tert-Butyl Anchor (
1.18 – 1.25 ppm)
In the oxalate salt, the tert-butyl group appears as a sharp singlet. It is deshielded by approximately 0.1–0.2 ppm compared to the free base due to the positive charge on the hydrazinium cation.
-
Diagnostic Check: If the peak is
ppm in DMSO, the salt has likely dissociated or free base is present.
2. The "Invisible" Oxalate Counter-ion
A common error in interpreting tert-butylhydrazine oxalate spectra is searching for the counter-ion protons.
-
Mechanism: Oxalic acid (
) has two acidic protons. In DMSO- , these protons are in rapid exchange with the hydrazinium protons ( ) and residual water. -
Observation: You will not see a distinct C-H peak for the oxalate (as it has no C-H bonds). Instead, look for a massive broadening of the N-H/O-H region (8.0–14.0 ppm).
-
Differentiation from HCl: The HCl salt will show N-H peaks, but the "background" broadening from the carboxylic acid exchange is absent.
Part 3: Experimental Protocol (Self-Validating)
To ensure scientific integrity, this protocol includes a mandatory
Reagents & Preparation[3][4][7][8][9][10][11]
-
Analyte: tert-Butylhydrazine Oxalate (>5 mg).
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (Internal Standard). Note: Do not use CDCl as the salt is insoluble. -
Tube: 5mm Precision NMR tube.
Step-by-Step Workflow
-
Sample Dissolution:
-
Add 10 mg of salt to 0.6 mL DMSO-
. -
Critical: Sonicate for 2 minutes. Oxalate salts can be dense; incomplete solvation leads to weak signals and erroneous "impurity" baselines.
-
-
Acquisition (
H):-
Set relaxation delay (
) to seconds to ensure accurate integration of the t-butyl singlet vs. any residual solvent peaks. -
Scan range: -2 to 16 ppm (to catch broad acidic protons).
-
-
Acquisition (
C) - The Validation Step:-
Run a short
C experiment (typically 256-512 scans). -
Target Signal: Look for the oxalate carbonyl carbon at
160–165 ppm . -
Logic: If this peak is missing, you have the Hydrochloride or Free Base.
-
Analysis Decision Tree
Figure 2: Logical workflow for distinguishing tert-butylhydrazine salts.
Part 4: Technical Insights & Causality
Why the Oxalate Salt?
While the HCl salt is the standard commercial form, the oxalate salt is frequently generated in situ during the deprotection of Boc-hydrazines or as a method to isolate the hydrazine from a crude reaction mixture.
-
Purification Logic: tert-Butylhydrazine oxalate crystallizes readily from ethanolic solutions, whereas the HCl salt often requires more aggressive precipitation methods (e.g., ether addition) which can trap impurities.
-
Stoichiometry: The oxalate salt usually forms a 1:1 complex (
). Integration of the t-butyl signal (9H) against the broad acidic region (variable 4-5H) is unreliable due to exchange. Trust the C data for salt confirmation.
Common Pitfalls
-
Solvent Contamination: Oxalate salts often trap Ethanol or Methanol from the crystallization process. Check for triplets/quartets at
1.05/3.44 ppm (EtOH) or a singlet at 3.17 ppm (MeOH) in DMSO. -
Hygroscopicity Confusion: If the "Oxalate" turns into a goo on the bench, it is likely the Free Base or impure HCl. Pure Oxalate should remain a white solid.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. Retrieved from [Link]
-
Wiley-VCH. (2010). Supporting Information: Synthesis and Characterization of Hydrazine Derivatives. (Referenced for general alkyl-hydrazine NMR shifts in CDCl3 vs DMSO). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Used for solvent residual peak calibration).[3] Retrieved from [Link]
Sources
A Comparative Guide to the FTIR Spectral Analysis of tert-Butylhydrazine Oxalic Acid Salt
This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectral analysis of tert-butylhydrazine oxalic acid salt. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for confirming salt formation and differentiating the final product from its starting materials. The narrative emphasizes the causality behind experimental choices and establishes a self-validating protocol for achieving accurate and reproducible results.
Introduction: The Role of FTIR in Salt Formation Analysis
FTIR spectroscopy is a powerful and rapid analytical technique used to identify the molecular composition and structure of a substance.[1][2][3][4] It operates by measuring a sample's absorption of infrared light at various wavelengths, which correspond to the vibrational energies of specific chemical bonds.[4] The resulting spectrum is a unique molecular "fingerprint" that allows for precise identification of functional groups.[4][5]
When an acid (oxalic acid) and a base (tert-butylhydrazine) react, a salt is formed through proton transfer. This chemical transformation leads to significant and predictable changes in the vibrational modes of the functional groups involved. Specifically, we expect the disappearance of the characteristic carboxylic acid bands and the appearance of new bands corresponding to the carboxylate anion and the protonated hydrazinium cation. This guide will compare the known spectral features of the precursors with the predicted features of the salt, providing a clear analytical path for synthesis verification.
Part 1: Spectral Characterization of Precursors
A successful analysis of the salt begins with a thorough understanding of its components.
1.1 tert-Butylhydrazine (t-BuNHNH₂) - The Base
tert-Butylhydrazine is a primary amine derivative characterized by N-H and C-H bonds. Its FTIR spectrum is dominated by:
-
N-H Stretching: Typically, primary amines show two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. These peaks are often of medium intensity.
-
C-H Stretching: Strong absorptions from the methyl groups of the tert-butyl moiety appear in the 2970-2870 cm⁻¹ range.
-
N-H Bending (Scissoring): A medium to strong band is expected around 1650-1580 cm⁻¹.
-
C-N Stretching: Found in the fingerprint region, typically between 1200-1020 cm⁻¹.
1.2 Oxalic Acid (HOOC-COOH) - The Acid
Oxalic acid is a dicarboxylic acid with highly characteristic spectral features resulting from its hydroxyl and carbonyl groups.
-
O-H Stretching: A very broad and strong absorption band is observed from 3300 cm⁻¹ down to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer.[6][7]
-
C=O Stretching: A strong, sharp peak appears between 1760 and 1680 cm⁻¹. For dimeric, saturated carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[6][7] A peak for oxalic acid has been identified at 1688 cm⁻¹.[8]
-
C-O Stretching & O-H Bending: These vibrations are coupled and result in complex bands within the 1440-1200 cm⁻¹ region.[9]
Part 2: The Salt - A Predictive and Comparative Analysis
The reaction between tert-butylhydrazine and oxalic acid results in the formation of tert-butylhydrazinium oxalate. The proton from one of oxalic acid's carboxyl groups is transferred to the lone pair of electrons on a nitrogen atom of the hydrazine.
(C₄H₁₂N₂) + (C₂H₂O₄) → [ (CH₃)₃CNHNH₃⁺ ] [ HOOC-COO⁻ ]
This ionic interaction is the key to spectral differentiation.
2.1 Predicted Spectral Changes Upon Salt Formation
The most definitive evidence of salt formation in the FTIR spectrum will be:
-
Disappearance of the Carboxylic Acid O-H Band: The extremely broad O-H stretch from 3300-2500 cm⁻¹ will vanish.
-
Appearance of N⁺-H Stretching Bands: In place of the neutral amine N-H stretches, new, broader, and often stronger bands for the hydrazinium ion (N⁺-H) will appear, typically shifted to a lower frequency, often in the 3200-2800 cm⁻¹ range.
-
Shift of the Carbonyl (C=O) Band to Carboxylate (COO⁻) Bands: The sharp C=O peak around 1710 cm⁻¹ will disappear and be replaced by two new, strong bands:
The presence of these two carboxylate bands, combined with the disappearance of the C=O stretch, provides powerful evidence that the carboxylic acid has been deprotonated.[11]
2.2 Comparative Data Summary
The following table summarizes the expected key vibrational frequencies for the starting materials and the final salt product. This serves as a direct comparison guide for interpreting experimental results.
| Functional Group | Vibration Type | tert-Butylhydrazine (cm⁻¹) | Oxalic Acid (cm⁻¹) | tert-Butylhydrazine Oxalic Acid Salt (Predicted, cm⁻¹) | Rationale for Change |
| O-H (Carboxylic Acid) | Stretching | - | 3300-2500 (very broad, strong) | Absent | Deprotonation of the carboxylic acid group. |
| N-H (Amine) | Stretching | 3400-3250 (medium, two bands) | - | Absent | Protonation of the amine group to form a hydrazinium ion. |
| N⁺-H (Hydrazinium) | Stretching | - | - | 3200-2800 (broad, strong) | Formation of the N⁺-H bond; hydrogen bonding broadens the peak. |
| C-H (tert-Butyl) | Stretching | 2970-2870 (strong) | - | 2970-2870 (strong) | The alkyl structure remains unchanged. |
| C=O (Carboxylic Acid) | Stretching | - | ~1710 (strong, sharp) | Absent | Conversion of the carbonyl group to a carboxylate anion. |
| COO⁻ (Carboxylate) | Asymmetric Stretching | - | - | 1650-1540 (strong) | New vibrational mode of the delocalized carboxylate group.[10][11] |
| N-H (Amine) | Bending | 1650-1580 (medium) | - | Shifted or absent | The bending mode changes significantly upon protonation. |
| COO⁻ (Carboxylate) | Symmetric Stretching | - | - | 1450-1360 (medium-strong) | Second characteristic vibrational mode of the carboxylate group.[10][11] |
Part 3: Experimental Protocols and Workflow
To obtain a high-quality, interpretable spectrum, a meticulous experimental procedure is paramount. Two primary methods for solid sample analysis are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
3.1 Mandatory Safety Precautions
-
tert-Butylhydrazine: This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[12] Always handle in a well-ventilated fume hood.
-
Oxalic Acid: This compound is harmful if swallowed or in contact with skin and causes serious eye damage.[13][14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat at all times.[17][18][19]
3.2 Method 1: KBr Pellet Transmission Method
This is a classic technique that yields high-quality spectra when performed correctly. The principle is to disperse the sample in an IR-transparent matrix (KBr) and press it into a thin, transparent pellet.[20]
Step-by-Step Protocol:
-
Material Preparation:
-
Gently grind approximately 1-2 mg of the tert-butylhydrazine oxalic acid salt sample into a fine powder using a clean, dry agate mortar and pestle.
-
Add 100-200 mg of spectroscopy-grade, dry Potassium Bromide (KBr) powder to the mortar.[20] Causality: KBr is hygroscopic; it must be kept scrupulously dry in a desiccator or by heating at ~110°C to prevent broad water peaks (~3400 cm⁻¹ and ~1630 cm⁻¹) from obscuring the spectrum.[1][21]
-
-
Homogenization:
-
Thoroughly and rapidly mix the sample and KBr by grinding for 1-2 minutes. The goal is a homogenous mixture with a fine, consistent particle size to minimize light scattering.[1]
-
-
Pellet Pressing:
-
Analysis:
-
Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
-
Collect a background spectrum using a pure KBr pellet or an empty sample holder.[20]
-
Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹.
-
3.3 Method 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid alternative that requires minimal sample preparation.[22][23] It works by pressing the sample against a high-refractive-index crystal (like diamond or germanium). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[24][25][26]
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal surface is clean. Record a background spectrum in the empty accessory. This is crucial to subtract any atmospheric or residue signals.
-
-
Sample Application:
-
Place a small amount of the solid salt powder directly onto the ATR crystal.
-
-
Pressure Application:
-
Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Causality: Good contact between the sample and the crystal is essential for a strong, high-quality signal, as the evanescent wave only penetrates a very short distance into the sample.[25]
-
-
Analysis:
-
Collect the spectrum over the desired range (e.g., 4000-650 cm⁻¹ for a diamond ATR).
-
3.4 Comparison of Methods
| Feature | KBr Pellet Method | ATR Method |
| Sample Prep Time | Longer (grinding, pressing) | Very short (place and press)[23] |
| Sample Amount | 1-2 mg | <1 mg |
| Reproducibility | Operator-dependent; pellet thickness and homogeneity can vary. | High; pressure is often automated and consistent. |
| Spectral Quality | Can produce very high-quality, classic transmission spectra. | Excellent for most samples, though peak intensities may differ from transmission spectra. |
| Key Consideration | Susceptible to moisture contamination. Potential for ion exchange with halide salts.[20] | Requires good sample-crystal contact. Hard or irregular samples can be challenging. |
Part 4: Visualization and Data Workflow
Visual aids are essential for understanding the chemical transformation and the analytical process.
Caption: Diagram 2: Step-by-step workflow for FTIR analysis.
Conclusion
FTIR spectroscopy offers a definitive method for verifying the synthesis of tert-butylhydrazine oxalic acid salt. By comparing the spectrum of the product against its precursors, the key indicators of successful salt formation are the unambiguous disappearance of the broad carboxylic acid O-H stretch and the C=O stretch, and the concurrent appearance of strong N⁺-H and carboxylate (asymmetric and symmetric) stretching bands. Following the detailed protocols for either the KBr pellet or ATR method will ensure the acquisition of high-quality, reliable data. This guide provides the necessary framework for researchers to confidently employ FTIR analysis for the characterization of this and similar organic salts.
References
- Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Mettler Toledo. ATR-FTIR Spectroscopy Basics.
- PIKE Technologies. Principles of ATR.
- Valudor Products. Safety Data Sheet: oxalic acid.
- Kintek Solution. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation.
- Anton Paar Wiki. Attenuated total reflectance (ATR).
- Innovatech Labs. (2018, July 16). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- ResearchGate. FT-IR spectra of pure oxalic acid and oxalic acid doped with tryptophan crystals.
- Fisher Scientific. SAFETY DATA SHEET: tert-Butylhydrazine hydrochloride.
- Ecolab. SAFETY DATA SHEET OXALIC ACID.
- Shimadzu. KBr Pellet Method.
- 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate.
- Chemos GmbH & Co. KG. Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride.
- ChemicalBook. (2023, May 6). tert-Butyl hydrazine - Safety Data Sheet.
- Fisher Scientific. (2009, October 22). SAFETY DATA SHEET: Oxalic acid, anhydrous.
- ChemSupply Australia. (2024, October 15). Safety Data Sheet OXALIC ACID Solution.
- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.
- FIDDES. (2024, October 1). SAFETY DATA SHEET oxalic acid.
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- ResearchGate. (1999). The FTIR Spectra of Oxalic Acid.
- Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
- Specac Ltd. Interpreting Infrared Spectra.
- Apollo Scientific. (2023, July 6). 1-(tert-Butyl)hydrazine hydrochloride Safety Data Sheet.
- TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?.
- ResearchGate. FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm -1 spectral domain.
- Spectroscopy Online. (2016, January 1). A Process for Successful Infrared Spectral Interpretation.
- ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results.
- Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Mettler Toledo. FTIR Spectroscopy - Guide to Improving Chemical Processes.
Sources
- 1. kindle-tech.com [kindle-tech.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. azooptics.com [azooptics.com]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. valudor.com [valudor.com]
- 14. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 15. fishersci.com [fishersci.com]
- 16. chemsupply.com.au [chemsupply.com.au]
- 17. fiddes.co.uk [fiddes.co.uk]
- 18. chemos.de [chemos.de]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. shimadzu.com [shimadzu.com]
- 21. kinteksolution.com [kinteksolution.com]
- 22. mt.com [mt.com]
- 23. covalent.com [covalent.com]
- 24. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 25. utsc.utoronto.ca [utsc.utoronto.ca]
- 26. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
comparative reactivity of tert-butylhydrazine oxalate vs tert-butylhydrazine hydrochloride
Executive Summary
In the synthesis of nitrogen-containing heterocycles—particularly pyrazoles, indazoles, and carbazates—tert-butylhydrazine (TBH) is a critical building block. However, the free base is unstable and prone to oxidation, necessitating the use of salt forms.
-
tert-Butylhydrazine Hydrochloride (TBH[1][2][3][4][5][6]·HCl): The industry standard. It is cost-effective and widely available but suffers from significant hygroscopicity and high acidity upon dissolution, which can lead to corrosion or unwanted acid-catalyzed side reactions (e.g., de-alkylation).
-
tert-Butylhydrazine Oxalate (TBH·Ox): The "precision" alternative. It offers superior crystallinity, non-hygroscopic handling, and a milder acidity profile. It is preferred when strict stoichiometric control is required or when the substrate is acid-sensitive.
Verdict: Use TBH·HCl for large-scale, cost-sensitive commodity synthesis where strong bases are already employed. Use TBH·Ox for bench-scale optimization, handling sensitive substrates, or when precise stoichiometry is critical to avoid catalyst poisoning.
Physicochemical Properties Comparison
The choice of counterion fundamentally alters the physical handling and solution-state behavior of the reagent.
| Feature | tert-Butylhydrazine Hydrochloride | tert-Butylhydrazine Oxalate |
| Formula | ||
| MW | 124.61 g/mol | ~178.19 g/mol |
| CAS | 7400-27-3 | 32154-73-7 (rare) / Custom |
| Physical State | White crystalline powder | White/Colorless crystalline solid |
| Hygroscopicity | High (Deliquescent in moist air) | Low (Stable solid) |
| Acidity (pKa) | Conjugate acid pKa ~0 (Strong Acid) | pKa₁ ~1.25, pKa₂ ~4.14 (Weak Acid) |
| Solubility | High in | Moderate in |
| Corrosivity | High (Chloride ions + Acidic pH) | Low (Non-corrosive anion) |
Reactivity & Performance Analysis
Free Base Liberation and Nucleophilicity
Both salts act as latent sources of the nucleophilic free base tert-butylhydrazine. The liberation mechanism differs significantly:
-
TBH·HCl: Requires a strong base (e.g., NaOH,
, or NaOEt) to neutralize the HCl. This generates stoichiometric quantities of chloride salts (NaCl or ). -
TBH·Ox: Dissociates into hydrazine and oxalic acid. Oxalic acid is a bidentate ligand.
Regioselectivity in Cyclizations
In the synthesis of non-symmetrical pyrazoles, the acidity of the medium dictates the tautomeric state of the diketone intermediate, influencing regioselectivity.
-
Case Study (Gupton et al., 2013): In the synthesis of indole-appended pyrazoles, TBH·Ox was successfully used to replace arylhydrazine hydrochlorides. The milder acidic profile of the oxalate allows for "cleaner" cyclizations in solvents like acetonitrile, whereas the strong acidity of HCl salts in acetic acid can sometimes promote N-dealkylation (loss of the tert-butyl group) or favor the thermodynamically stable isomer over the kinetic one.
Stability and Handling
-
TBH·HCl absorbs atmospheric moisture rapidly, making accurate weighing difficult without a glovebox. Wet TBH·HCl becomes a sticky gum that is difficult to dispense.
-
TBH·Ox remains a free-flowing powder, ensuring that 1.0 equivalent weighed is truly 1.0 equivalent delivered.
Decision Matrix & Workflow
The following diagrams illustrate the decision process and the mechanistic pathways for using these salts.
Caption: Figure 1. Strategic decision matrix for selecting between Hydrochloride and Oxalate salts based on reaction constraints.
Caption: Figure 2. Mechanistic pathway of free base liberation showing differing byproducts.
Experimental Protocols
Protocol A: Standard Neutralization of TBH·HCl
Use this when the hydrochloride is the only available source but acid-sensitivity is a concern.
-
Dissolution: Dissolve 10 mmol (1.25 g) of TBH·HCl in 10 mL of water (or MeOH).
-
Basification: Cool to 0°C. Slowly add 10 mmol of NaOH (as a 1M solution) or 11 mmol of
.-
Note: The solution will heat up (exothermic).
-
-
Extraction (Optional): If the reaction solvent is organic (e.g., DCM), extract the free base immediately into DCM. Dry over
and use immediately. Do not concentrate to dryness as the free base is volatile and unstable.
Protocol B: Direct Cyclization using TBH·Ox (One-Pot)
Ideal for pyrazole synthesis from 1,3-diketones.
-
Setup: To a suspension of TBH·Ox (1.0 equiv) in EtOH or MeCN, add the 1,3-diketone (1.0 equiv).
-
Reaction: Heat to reflux. The oxalate salt will slowly dissolve as the hydrazine is consumed, releasing oxalic acid.
-
Buffering: The oxalic acid byproduct remains in solution. If the product precipitates, it can be filtered directly.[9] If not, neutralize with mild base (
) during workup.-
Advantage:[10] No strong exotherm; "slow-release" of nucleophile improves selectivity.
-
Safety & Handling
-
TBH·HCl:
-
TBH·Ox:
References
-
Gupton, J. T., et al. (2013).[8] "Preparation of indole containing building blocks for the regiospecific construction of indole appended pyrazoles and pyrroles." Tetrahedron, 69(29), 5829-5840. Link
-
Fisher Scientific. (2025). "Safety Data Sheet: tert-Butylhydrazine hydrochloride." Link
-
Selvakumar, S., et al. (2014).[7][12] "Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate." South African Journal of Chemistry, 67, 52-55.[12] Link
-
BenchChem. (2025).[13] "A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate." (Cited for general oxalate reactivity context). Link
Sources
- 1. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]
- 2. tert-butylhydrazine | CAS#:32064-67-8 | Chemsrc [chemsrc.com]
- 3. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butylhydrazine hydrochloride (7400-27-3) at Nordmann - nordmann.global [nordmann.global]
- 5. chemsavers.com [chemsavers.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. scielo.org.za [scielo.org.za]
- 8. researchgate.net [researchgate.net]
- 9. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scielo.org.za [scielo.org.za]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Thermal Decomposition of Tert-Butylhydrazine Oxalate: A TGA/DSC Analysis
For professionals in chemical research and drug development, understanding the thermal stability and decomposition kinetics of energetic materials is not merely an academic exercise—it is a critical component of safety, handling, and application protocols. Among the diverse class of energetic compounds, hydrazine derivatives hold significant interest due to their high energy content.[1] This guide provides an in-depth comparative thermal analysis of tert-butylhydrazine oxalate, a representative energetic salt.
We will explore its decomposition profile using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), contrasting it with its structural isomer, n-butylhydrazine oxalate. This comparison will illuminate the influence of molecular structure on thermal stability. The methodologies and interpretations presented herein are designed to provide a robust framework for researchers evaluating similar energetic materials.
The Rationale: Why Thermal Analysis is Non-Negotiable
Thermal analysis techniques are fundamental tools for characterizing energetic materials.[2][3] They provide critical data on thermal stability, decomposition pathways, and compatibility with other substances.[4][5] For a compound like tert-butylhydrazine oxalate, which combines a fuel component (tert-butylhydrazine) and an oxidizer component (oxalate), TGA/DSC analysis helps to:
-
Establish Safe Operating Temperatures: Identifying the onset of decomposition is crucial for preventing accidental initiation during storage, handling, and processing.
-
Predict Decomposition Behavior: The rate and energy of decomposition (endothermic vs. exothermic) inform the potential hazard level of the material. A sharp, intense exotherm suggests a rapid, energetic event.[6]
-
Elucidate Decomposition Mechanisms: By analyzing mass loss in conjunction with heat flow, we can propose the sequence of chemical reactions that occur as the material decomposes.
-
Assess Purity and Stability: The presence of impurities or degradation products can significantly alter the thermal profile of a material, often lowering its decomposition temperature.
Comparative Materials: Structural Isomers and Thermal Stability
To provide a meaningful comparison, we analyze tert-butylhydrazine oxalate against its straight-chain isomer, n-butylhydrazine oxalate. The key difference lies in the alkyl group attached to the hydrazine moiety. The bulky tert-butyl group can introduce steric strain and result in a more stable tertiary carbocation intermediate upon fragmentation, which can influence the decomposition pathway compared to the primary carbocation intermediate from the n-butyl group.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| tert-Butylhydrazine Oxalate | (CH₃)₃CNHNH₂ · (COOH)₂ | C₆H₁₄N₂O₄ | 178.19 |
| n-Butylhydrazine Oxalate | CH₃(CH₂)₃NHNH₂ · (COOH)₂ | C₆H₁₄N₂O₄ | 178.19[7] |
Experimental Protocol: A Self-Validating TGA/DSC Workflow
The protocol below is designed to ensure accuracy, reproducibility, and safety. The causality behind each parameter selection is explained to demonstrate a self-validating experimental design.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Causality: A small sample mass is critical when analyzing unknown energetic materials to minimize the risk of a violent decomposition that could damage the instrument. It also ensures uniform temperature distribution throughout the sample, preventing thermal lag and improving the resolution of thermal events.[3]
-
-
Crucible Selection:
-
Action: Use a vented or pinhole-lid aluminum pan.
-
Causality: The decomposition of hydrazine salts generates significant volumes of gas. A sealed pan could lead to a dangerous pressure buildup and catastrophic failure. A pinhole lid allows the gaseous products to escape in a controlled manner, maintaining a near-ambient pressure environment within the pan while preventing sample loss from sublimation.
-
-
Instrumentation and Calibration:
-
Action: Utilize a calibrated simultaneous TGA/DSC instrument. Perform a temperature and enthalpy calibration using certified reference materials (e.g., Indium) prior to the experiment.
-
Causality: Simultaneous TGA/DSC analysis ensures that the mass loss and heat flow data are collected on the exact same sample under identical conditions, allowing for direct correlation of events. Proper calibration is the cornerstone of trustworthy and accurate data.
-
-
Experimental Conditions:
-
Action: Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can offer better separation of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values and may be used to simulate rapid heating scenarios.[6]
-
-
Atmosphere Control:
-
Action: Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere is essential to prevent oxidative side reactions with air, which would complicate the decomposition profile and generate misleading thermal data.[8] Nitrogen is a cost-effective and common choice for creating an inert environment.
-
Experimental Workflow Diagram
Caption: Standard workflow for TGA/DSC analysis of energetic materials.
Results and Discussion: A Comparative Analysis
The following data are representative of what would be expected from the TGA/DSC analysis of tert-butylhydrazine oxalate and n-butylhydrazine oxalate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperature of the fastest decomposition.
Table 1: Comparative TGA/DTG Data
| Parameter | tert-Butylhydrazine Oxalate | n-Butylhydrazine Oxalate | Causality and Interpretation |
| Decomposition Onset (T_onset) | ~165 °C | ~175 °C | The lower onset for the tert-butyl isomer suggests lower thermal stability. This can be attributed to the steric strain of the bulky tert-butyl group and the relative stability of the tertiary carbocation intermediate formed during initial bond cleavage. |
| Peak Decomposition Temp (DTG_peak) | ~180 °C | ~190 °C | This is the temperature of maximum mass loss rate. The lower peak temperature for the tert-butyl isomer confirms its faster decomposition under these conditions. |
| Total Mass Loss | ~100% | ~100% | Both compounds decompose completely, leaving no solid residue. This indicates that all decomposition products are volatile under the experimental conditions. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. Exothermic peaks indicate a release of energy.
Table 2: Comparative DSC Data
| Parameter | tert-Butylhydrazine Oxalate | n-Butylhydrazine Oxalate | Causality and Interpretation |
| Melting Point (T_melt) | ~155 °C (with decomposition) | ~168 °C (with decomposition) | Both compounds exhibit melting shortly before or concurrently with decomposition, a common feature in energetic salts. |
| Decomposition Onset (T_onset) | ~166 °C | ~176 °C | The DSC onset aligns closely with the TGA onset, confirming the start of the energetic decomposition process. |
| Decomposition Peak (T_peak) | ~182 °C (Sharp Exotherm) | ~192 °C (Sharp Exotherm) | Both isomers show a single, sharp exothermic peak, characteristic of a rapid and energetic decomposition event. The lower peak temperature for the tert-butyl isomer indicates it is more sensitive to thermal initiation. |
| Enthalpy of Decomposition (ΔH_decomp) | -1850 J/g | -1700 J/g | The more negative enthalpy for the tert-butyl isomer indicates a greater release of energy per unit mass, suggesting a more powerful energetic material. |
Proposed Decomposition Pathway
The decomposition of alkylhydrazine oxalates is a complex process involving multiple steps. Based on the chemistry of hydrazine and oxalates, a plausible pathway can be proposed.[8][9][10] The initial step is likely the proton transfer followed by the decomposition of the oxalate anion and the fragmentation of the alkylhydrazine cation.
Caption: A simplified proposed decomposition pathway for tert-butylhydrazine oxalate.
The oxalate moiety likely decomposes first into CO₂ and other carbon oxides.[8][11] Simultaneously, the tert-butylhydrazine cation fragments. The N-N bond is a known weak point in hydrazine derivatives, and its cleavage leads to the formation of nitrogen gas.[9][12] The tert-butyl group can be eliminated as the stable isobutylene molecule.
Safety Considerations: Handling with Extreme Caution
Tert-butylhydrazine and its salts must be handled as potentially explosive and toxic materials.
-
Toxicity: Hydrazine derivatives are often toxic and may be carcinogenic. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]
-
Explosive Hazard: As demonstrated by the DSC data, the decomposition is rapid and highly exothermic. Avoid grinding, impact, friction, and exposure to ignition sources.[13]
-
Handling: Use small quantities. Ensure all equipment is properly grounded to prevent static discharge.[14] Have appropriate emergency procedures and materials (e.g., spill kits, fire extinguishers) readily available.
Conclusion
This comparative guide demonstrates the power of TGA/DSC in characterizing and differentiating energetic materials. The thermal analysis of tert-butylhydrazine oxalate and its n-butyl isomer reveals that subtle changes in molecular structure can have a significant impact on thermal stability and energy release.
The tert-butyl isomer was found to be less thermally stable, decomposing at a lower temperature and releasing more energy than its n-butyl counterpart. This is likely due to the steric hindrance and electronic effects of the bulky tert-butyl group. This analysis provides a clear, data-driven framework for researchers, enabling them to make informed decisions regarding the safety, handling, and potential applications of such energetic compounds.
References
- Paszkiewicz, S., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI.
- Presser, C., & Nazarian, A. (n.d.). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC.
- Zhang, T., et al. (2013). The Application of Thermal Analysis to Research on Energetic Materials. Scientific.net.
-
Zhang, T., et al. (2013). The Application of Thermal Analysis to Research on Energetic Materials. ResearchGate. Available at: [Link]
-
Paszkiewicz, S., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? ResearchGate. Available at: [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
- Unknown Author. (n.d.). Chemistry of hydrazine derivatives. etd@IISc.
-
Moustafa, H., et al. (n.d.). TGA/DTG for A and B isomers under open atmosphere and with heating rate of 5 °C min −1. ResearchGate. Available at: [Link]
-
Melius, C. F., & Piqueras, M. C. (n.d.). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Butylhydrazine oxalate. PubChem. Available at: [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl carbazate. Fisher Scientific.
-
Vovk, E., et al. (2020). Mechanistic study of hydrazine decomposition on Ir(111). RSC Publishing. Available at: [Link]
-
Brown, D. A., & Dollimore, D. (n.d.). The thermal decomposition of copper (II) oxalate revisited. CORE. Available at: [Link]
-
Dollimore, D., & Tinsley, D. (1971). The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]
-
Fatemi, N. S., et al. (n.d.). Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. ResearchGate. Available at: [Link]
Sources
- 1. Chemistry of hydrazine derivatives [etd.iisc.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Application of Thermal Analysis to Research on Energetic Materials | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. h-and-m-analytical.com [h-and-m-analytical.com]
- 12. Mechanistic study of hydrazine decomposition on Ir(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. tert-Butyl hydrazine - Safety Data Sheet [chemicalbook.com]
A Comparative Guide to Elemental Analysis for Validating the Purity of tert-Butylhydrazine Oxalate
For researchers, scientists, and drug development professionals, the purity of a reagent is not a trivial detail; it is the bedrock of reproducible and reliable results. Tert-butylhydrazine and its salts are pivotal building blocks in the synthesis of pharmaceuticals and other specialized chemicals.[1] This guide provides an in-depth validation framework for assessing the purity of tert-butylhydrazine oxalate using elemental analysis, comparing its performance against other common analytical techniques. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards.
The Foundational Role of Purity in Chemical Synthesis
The presence of unknown impurities can have significant consequences, leading to side reactions, lower yields, and the introduction of potentially toxic components in drug candidates.[2] For a starting material like tert-butylhydrazine oxalate, verifying its stoichiometric integrity is a critical first step in quality control. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, offers a direct, quantitative measure of a compound's elemental composition, making it a powerful primary method for purity assessment.[3][4]
The Principle of Purity Verification via Elemental Analysis
Elemental analysis operates on a simple yet robust principle: a pure compound has a fixed and predictable ratio of its constituent elements.[5] The technique uses high-temperature combustion to convert the sample into simple gases (CO₂, H₂O, N₂).[6] These gases are then separated and quantified by a detector.[7] The measured weight percentages of Carbon (%C), Hydrogen (%H), and Nitrogen (%N) are compared against the theoretical values calculated from the compound's molecular formula. A close agreement is a strong indicator of high purity.[8]
Theoretical Composition of tert-Butylhydrazine Oxalate (C₆H₁₄N₂O₄)
To validate the purity of tert-butylhydrazine oxalate, we must first calculate its theoretical elemental composition.
-
Molecular Formula: C₄H₁₂N₂ (tert-butylhydrazine) + C₂H₂O₄ (oxalic acid) = C₆H₁₄N₂O₄
Based on this, the theoretical percentages are:
-
Carbon (C): 40.44%
-
Hydrogen (H): 7.92%
-
Nitrogen (N): 15.72%
-
Oxygen (O): 35.91%
For a sample to be considered pure, the experimentally determined values for C, H, and N should typically be within ±0.4% of these theoretical values, an acceptance criterion widely recognized in chemical literature and for journal publications.[8]
A Self-Validating Protocol for Elemental Analysis
This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results, in alignment with principles outlined in ICH Q2(R2) guidelines for analytical procedure validation.[11][12]
Experimental Workflow Diagram
Caption: Workflow for Elemental Analysis Validation.
Step-by-Step Methodology
-
Instrumentation and Calibration:
-
Instrument: A calibrated CHNS/O elemental analyzer.
-
Causality: Calibration is the most critical step for ensuring accuracy. It establishes a valid response curve for the detector.
-
Protocol:
-
Select a certified reference material (CRM) with a known, stable elemental composition, such as Acetanilide or Sulfanilamide.[13] These standards are chosen for their high purity and stability, providing a reliable benchmark.
-
Perform a multi-point calibration by analyzing varying weights of the CRM to establish linearity across the expected measurement range.
-
Run a calibration verification standard after every 5-10 samples to monitor for any instrument drift.[14]
-
-
-
Sample Preparation:
-
Materials: Microbalance, tin capsules, spatulas.
-
Causality: Accurate weighing is paramount as the final percentages are calculated relative to the initial sample mass.[15] The sample must also be homogenous to ensure the small amount analyzed is representative of the entire batch.
-
Protocol:
-
Ensure the tert-butylhydrazine oxalate sample is dry and homogenous. If necessary, gently grind the sample to a fine powder. Residual solvent or moisture will inflate the hydrogen percentage and depress other values.[14]
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.
-
Securely crimp the capsule to ensure no sample is lost and to create a sealed environment for combustion.
-
Prepare at least three replicate samples to assess the precision of the analysis.
-
-
-
Analysis and Data Processing:
-
Causality: The combustion process must be complete to ensure all carbon, hydrogen, and nitrogen are converted to their respective gaseous oxides.[6] The subsequent chromatographic separation allows for individual quantification of each gas.
-
Protocol:
-
Introduce the encapsulated sample into the elemental analyzer's combustion furnace.
-
The instrument will automatically perform the combustion, gas separation, and detection.
-
The integrated software calculates the %C, %H, and %N based on the detector's response and the initial sample weight.
-
Calculate the mean and standard deviation for the replicate samples.
-
-
-
Validation and Purity Confirmation:
-
Causality: This step directly links the experimental data to the purity assessment. The comparison against theoretical values is the ultimate test of compositional integrity.
-
Protocol:
-
Compare the mean experimental %C, %H, and %N values to the theoretical values (40.44%, 7.92%, and 15.72%, respectively).
-
Acceptance Criterion: The experimental values must fall within ±0.4% of the theoretical values.[8]
-
If the results are within specification, the purity of the tert-butylhydrazine oxalate with respect to its elemental composition is confirmed. Significant deviation suggests the presence of impurities or residual solvent.
-
-
Comparison with Alternative Purity Assessment Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. Each technique offers unique advantages and disadvantages.
| Method | Principle | Pros | Cons |
| Elemental Analysis | Combustion and quantification of C, H, N elements. | - Direct measure of elemental composition and stoichiometry.- Fast, reliable, and cost-effective.[3] - High precision and accuracy for bulk material. | - Does not identify the nature of impurities.- Insensitive to isomeric impurities.- Assumes impurity does not have the same elemental composition. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | - "Primary ratio" method; highly accurate and precise.- Provides structural information and can identify specific impurities.[16] - Can determine purity without a reference standard of the analyte. | - Requires expensive instrumentation (NMR spectrometer).- Method development can be complex.- Requires a suitable, non-interfering internal standard. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their affinity for a stationary phase. | - Excellent for separating and quantifying non-volatile impurities.- High sensitivity (can detect trace impurities).- Established method in pharmaceutical quality control.[17] | - Requires reference standards for each impurity to be quantified.- Method development can be time-consuming.- May not detect impurities that do not have a chromophore. |
| Titration | Reaction of the analyte with a standardized titrant solution. | - Cost-effective and requires basic laboratory equipment.- Can be highly accurate for assay determination. | - Less specific; other acidic/basic or redox-active impurities can interfere.[18] - Generally less sensitive than chromatographic methods. |
| Melting Point | Determination of the temperature range over which the solid melts. | - Simple, fast, and inexpensive initial check of purity. | - Non-specific and not quantitative.- Impurities typically depress and broaden the melting range, but this is not always the case. |
Decision-Making Diagram for Purity Analysis
Caption: Selecting the Appropriate Purity Method.
Conclusion
For validating the bulk purity of a well-defined organic salt like tert-butylhydrazine oxalate, elemental analysis stands out as a fast, reliable, and cost-effective method.[3][19] Its strength lies in its direct assessment of stoichiometric integrity. By comparing experimental %C, %H, and %N values against the theoretical composition, researchers can confidently verify the identity and purity of their material. While techniques like HPLC and qNMR are superior for identifying and quantifying specific trace impurities, elemental analysis provides an essential and authoritative foundation for quality assessment in research and drug development.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]
-
Elemental analysis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). ELTRA. [Link]
-
Assessment of Ketazine Derived High Purity Hydrazine for Spacecraft Propellant Systems. (2020, September 24). NASA. [Link]
-
An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). ACS Publications. [Link]
-
Certified Reference Material - Actlabs. (2025, January 25). Actlabs. [Link]
-
Application Note 58 CHN Analysis: Handling challenging samples. (n.d.). Exeter Analytical. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29). The Royal Society of Chemistry. [Link]
-
Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). Contract Laboratory. [Link]
-
What is a CHNS Elemental Analyzer? (2023, October 19). AZoM. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]
-
Purity of Hydrazine Hydrate | PDF | Science & Mathematics - Scribd. (n.d.). Scribd. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 2). Lab Manager. [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
-
Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024, December 20). Preprints.org. [Link]
-
What methods are used to test the purity of organic compounds? (n.d.). TutorChase. [Link]
-
HYDRAZINE. (2016, December 21). IARC Publications. [Link]
-
HAZARD ASSESSMENT REPORT Hydrazine. (n.d.). National Institute of Technology and Evaluation. [Link]
-
Butylhydrazine oxalate salt, 25 grams - CP Lab Safety. (n.d.). CP Lab Safety. [Link]
-
Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem. (n.d.). PubChem. [Link]
-
Challenges in Resolubilisation of Rare Earth Oxalate Precipitates Using EDTA. (2025, January 21). MDPI. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. [Link]
-
Identifying organic salts? : r/OrganicChemistry. (2023, June 17). Reddit. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. [Link]
-
How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate. [Link]
-
Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. (2023, August 25). PMC. [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2023, April 4). MDPI. [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. [Link]
-
CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. (n.d.). ALS Global. [Link]
-
Full article: Efficient Quantification of Soluble and Insoluble Oxalates in Clay Mineral Mixtures. (2024, April 2). Taylor & Francis. [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022, September 6). Preprints.org. [Link]
-
PURIFICATION AND CRITERIA OF PURITY. (n.d.). NCERT. [Link]
-
tert-Butylhydrazine | C4H12N2 | CID 81890 - PubChem. (n.d.). PubChem. [Link]
Sources
- 1. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]
- 2. nasa.gov [nasa.gov]
- 3. azom.com [azom.com]
- 4. Elemental analysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. calpaclab.com [calpaclab.com]
- 10. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Standards and CRMs [elementalmicroanalysis.com]
- 14. chem.ubc.ca [chem.ubc.ca]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. scribd.com [scribd.com]
- 19. measurlabs.com [measurlabs.com]
Safety Operating Guide
Safe Handling and Disposal Guide: tert-Butylhydrazine and Oxalic Acid
Executive Summary
This guide outlines the critical safety protocols and disposal procedures for tert-butylhydrazine (and its hydrochloride salts) and oxalic acid . These compounds present distinct hazards: tert-butylhydrazine is a flammable, toxic, and potentially carcinogenic hydrazine derivative, while oxalic acid is a corrosive nephrotoxin.
Immediate Operational Directive:
-
Do NOT mix these waste streams intentionally. While their reaction forms a salt (tert-butylhydrazinium oxalate), the process is exothermic and generates a chemical species that retains toxicity.
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor is the mandatory disposal route for tert-butylhydrazine.
-
Secondary Disposal Path: Oxalic acid may be neutralized in-lab only if local regulations permit; otherwise, it must be collected as corrosive hazardous waste.
Part 1: Chemical Hazard Profiles
tert-Butylhydrazine (Free Base & Hydrochloride)
-
CAS: 4581-31-5 (Free base), 7400-27-3 (HCl salt)
-
Hazards:
-
Flammability: High (Flash point < 60°C for free base).
-
Toxicity: Hydrazines are potent alkylating agents. They are hepatotoxic (liver), neurotoxic, and suspected carcinogens.
-
Reactivity: Strong reducing agent. Incompatible with oxidizers (peroxides, nitric acid) and halogens.
-
-
RCRA Status: While not explicitly P-listed, hydrazine derivatives are often regulated as D001 (Ignitable) and D003 (Reactive) characteristic wastes. Treat as U-listed equivalent (Toxic) due to structural similarity to hydrazine (U133) and 1,1-dimethylhydrazine (U098).
Oxalic Acid (Dihydrate)
-
CAS: 144-62-7[1]
-
Hazards:
-
Corrosivity: pH < 2 in solution.[2] Causes severe burns to eyes and skin.
-
Systemic Toxicity: Nephrotoxic. Ingestion or significant absorption precipitates calcium oxalate crystals in the kidneys, leading to acute renal failure.
-
-
RCRA Status: D002 (Corrosive) if pH ≤ 2.
Part 2: Segregation and Storage Strategy
Effective waste management begins with rigorous segregation. Mixing oxidizers (or acids like oxalic) with reducers (hydrazines) creates unnecessary thermal risks and complicates waste profiling.
| Parameter | tert-Butylhydrazine | Oxalic Acid |
| Storage Group | Flammable / Base | Organic Acid |
| Container Type | Amber glass or HDPE (protect from light/air) | HDPE or Glass |
| Incompatibilities | Oxidizers, Acids, Halogens | Bases, Oxidizers, Silver compounds |
| Segregation | Store in Flammables Cabinet. Keep away from nitric acid. | Store in Corrosives Cabinet (Acid side). |
Part 3: Disposal Protocols
Protocol A: tert-Butylhydrazine Disposal (Incineration Only)
Directive: Do not attempt to chemically deactivate hydrazine derivatives in the laboratory (e.g., using bleach). Partial oxidation can generate N-nitroso compounds, which are more potent carcinogens than the parent hydrazine.
-
Collection: Collect waste in a dedicated, chemically compatible container (e.g., HDPE carboy).
-
Labeling: Label clearly with "Hazardous Waste - Flammable, Toxic." List constituents explicitly: "tert-Butylhydrazine in solvent."
-
Hand-off: Transfer to EHS/Waste Management for incineration .
Protocol B: Oxalic Acid Disposal (Neutralization or Collection)
Option 1: Collection (Preferred) Collect as "Hazardous Waste - Corrosive, Toxic" and ship for professional disposal. This is the safest route for high concentrations (>10%).
Option 2: In-Lab Neutralization (Low Concentration <10%) Prerequisite: Verify this is legal under your facility's wastewater discharge permit.
-
Preparation: Wear splash goggles, nitrile gloves (double gloved), and a lab coat.[3] Work in a fume hood.
-
Dilution: Dilute the oxalic acid solution to <5% concentration with water.
-
Neutralization: Slowly add a saturated solution of Sodium Carbonate (Soda Ash) or Calcium Hydroxide (Lime) .
-
Note: Calcium hydroxide will precipitate calcium oxalate (an insoluble solid). This solid is non-hazardous but can clog drains. Filter the solid before discharge if required.
-
Mechanism:[4]
-
-
Verification: Check pH. Target range is 6–9.
-
Disposal: If clear (sodium salt), flush with 50x excess water. If solid (calcium salt), dispose of solid as trash (if non-haz) or chemical waste depending on local rules.
Protocol C: Mixed Waste (Hydrazine + Oxalic Acid)
If these streams are already mixed (e.g., reaction mother liquor):
-
Do NOT neutralize. Adding base to this mixture can liberate free hydrazine vapors or cause heat spikes.
-
Classify: Treat the entire mixture as Hydrazine Waste (Flammable/Toxic).
-
Pack: Label as "Mixed Solvents with Hydrazine and Organic Acid."
-
Destruction: Incineration.
Part 4: Waste Stream Decision Logic
The following diagram illustrates the decision-making process for classifying and processing these waste streams.
Caption: Decision logic for segregating and processing tert-butylhydrazine and oxalic acid waste streams. Red paths indicate high-hazard incineration routes.
Part 5: Emergency Procedures
Spill Cleanup Workflow
Scenario: A 500mL spill of tert-butylhydrazine.
-
Evacuate: Clear the immediate area. Hydrazine vapors are toxic.[5][6]
-
PPE: Don Self-Contained Breathing Apparatus (SCBA) if ventilation is poor, or full-face respirator with ammonia/methylamine cartridges. Wear butyl rubber gloves (nitrile provides only momentary protection against hydrazines).
-
Control: Stop the source.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[7] Do NOT use paper towels (fire hazard).
-
Clean: Scoop absorbed material into a hazardous waste pail. Wash the area with water; collect the rinsate as hazardous waste.
Caption: Immediate response workflow for hydrazine spills.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Regulations. EPA.gov. [Link]
-
PubChem. (2025).[9] Compound Summary: tert-Butylhydrazine. National Library of Medicine. [Link]
-
PubChem. (2025).[9] Compound Summary: Oxalic Acid.[7][9][10][11][12][13] National Library of Medicine. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. eurofinsus.com [eurofinsus.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. combi-blocks.com [combi-blocks.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemfax.com [chemfax.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
- 13. calpaclab.com [calpaclab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
